Ekersenin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-4-3-5-8-11(7)9(13-2)6-10(12)14-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXIGRLJWISHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Antiproliferative Potential of Ekersenin: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ekersenin is a naturally occurring 5-methylcoumarin, a class of compounds that has garnered significant attention for its diverse pharmacological activities, most notably its potential as an anticancer agent. While direct and extensive research on the specific mechanism of action of this compound is emerging, the broader family of coumarins has been the subject of numerous studies. This guide synthesizes the current understanding of the potential mechanisms through which this compound may exert its antiproliferative effects, drawing upon the established biological activities of structurally related coumarins.
Core Putative Mechanisms of Action
The anticancer effects of coumarins, and by extension potentially this compound, are multifaceted. They are known to interfere with several key cellular processes that are fundamental to cancer cell survival, proliferation, and metastasis. The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation and cell cycle progression, and modulation of critical intracellular signaling pathways.
Induction of Apoptosis
A primary mechanism by which coumarins are thought to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Coumarins have been observed to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key events in coumarin-induced apoptosis include:
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Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.
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Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.
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Caspase Activation: The activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis.
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Upregulation of p53: Some coumarins have been shown to increase the expression of the p53 tumor suppressor protein, a key regulator of apoptosis and cell cycle arrest.
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound, like other coumarins, is anticipated to inhibit the uncontrolled proliferation of cancer cells. This is often achieved by inducing cell cycle arrest at specific checkpoints, thereby preventing the cells from dividing and replicating. Common points of cell cycle arrest induced by coumarins are the G2/M and G1 phases.
Modulation of Key Signaling Pathways
Cancer cells often exhibit aberrant signaling pathways that promote their growth and survival. Coumarins have been shown to interfere with these pathways.
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PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Coumarins can inhibit this pathway, leading to a decrease in cancer cell viability.
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NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is common in many cancers. Coumarins can suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.
Quantitative Data on Antiproliferative Activity of Coumarins
While specific IC50 values for this compound are not yet widely reported, data from related coumarin (B35378) compounds demonstrate potent antiproliferative activity across a range of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Astrotricoumarin | A2780 (Ovarian) | 6.8 |
| Coumarin-1,2,3-triazole hybrid (12c) | PC3 (Prostate) | 0.34 ± 0.04 |
| MGC803 (Gastric) | 0.13 ± 0.01 | |
| HepG2 (Liver) | 1.74 ± 0.54 | |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44a) | HepG2 (Liver) | 3.74 ± 0.02 |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44b) | MCF-7 (Breast) | 4.03 ± 0.02 |
| 1-thiazolyl-5-coumarin-3-yl-pyrazole (44c) | HepG2 (Liver) | 3.06 ± 0.01 |
| MCF-7 (Breast) | 4.42 ± 0.02 |
Experimental Protocols: A General Workflow
The investigation into the antiproliferative mechanism of a compound like this compound typically follows a structured experimental workflow.
Workflow for Assessing Antiproliferative Activity
Ekersenin: A Technical Guide to its Discovery, Isolation, and Characterization from Ekebergia senegalensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Ekersenin, a coumarin (B35378) first identified in the timber of Ekebergia senegalensis. This compound, also known by its synonyms pereflorin and its chemical name 4-methoxy-5-methylcoumarin, represents a molecule of interest within the broader class of coumarins, which are known for their diverse pharmacological activities. This document details the initial discovery and outlines a generalized protocol for its isolation, based on established methods for coumarin extraction. Furthermore, it summarizes the known biological activities of related 4-methylcoumarin (B1582148) derivatives, providing context for the potential therapeutic applications of this compound. While specific quantitative data and defined signaling pathways for this compound remain areas for further research, this guide serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this natural product.
Introduction
Ekebergia senegalensis, a tree belonging to the Meliaceae family, is a plant with a history of use in traditional African medicine.[1] Phytochemical investigations of this species have revealed a variety of secondary metabolites, including a range of coumarins.[2] Among these, this compound (4-methoxy-5-methylcoumarin) holds the distinction of being the first coumarin isolated from this plant.[3]
Coumarins as a chemical class are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This has led to significant interest in the therapeutic potential of both naturally occurring and synthetic coumarin derivatives. This guide focuses specifically on this compound, providing a detailed account of its discovery and a methodological framework for its isolation and study.
Discovery and Nomenclature
This compound was first isolated from the timber of a Nigerian specimen of Ekebergia senegalensis. It is important to note that Ekebergia senegalensis is considered by some to be conspecific with Ekebergia capensis. However, chemical investigations of South African specimens of E. capensis did not yield this compound, suggesting potential variability in the chemical composition of these trees based on geographical location and environmental factors.
The compound is also referred to in scientific literature as pereflorin and is chemically identified as 4-methoxy-5-methylcoumarin.
Experimental Protocols: Isolation of this compound
3.1. General Workflow for this compound Isolation
The isolation of this compound from Ekebergia senegalensis timber would typically follow a multi-step process involving extraction, fractionation, and purification.
Caption: Generalized workflow for the isolation of this compound.
3.2. Detailed Methodologies
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Plant Material Preparation: The timber of Ekebergia senegalensis is collected, air-dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used for the extraction of coumarins due to their ability to solubilize a wide range of secondary metabolites. This can be performed using methods such as maceration, Soxhlet extraction, or accelerated solvent extraction.
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Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent-Solvent Partitioning (Fractionation): The crude extract is suspended in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate. This step separates compounds based on their polarity, with coumarins typically concentrating in the medium polarity fractions (e.g., dichloromethane and ethyl acetate).
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Column Chromatography: The fraction enriched with this compound is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the individual components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Purification and Crystallization: Fractions containing the compound of interest, as identified by TLC, are combined and further purified, often by preparative TLC or repeated column chromatography. The pure compound is then crystallized from a suitable solvent or solvent mixture to obtain this compound in a crystalline form.
Quantitative Data and Biological Activity
While specific quantitative data for the biological activities of this compound (4-methoxy-5-methylcoumarin) are limited in the currently available literature, the broader class of 4-methylcoumarin derivatives has been extensively studied. This data provides a valuable framework for predicting the potential therapeutic properties of this compound.
Table 1: Summary of Biological Activities of 4-Methylcoumarin Derivatives
| Biological Activity | Compound Type | Cell Line/Organism | IC50 / MIC Values | Reference(s) |
| Anticancer | 7,8-dihydroxy-4-methylcoumarins with C3 alkyl chains | K562 (leukemia), LS180 (colon), MCF-7 (breast) | 25.1 - 42.4 µM | |
| 4-methylcoumarin-triazole hybrids | MCF-7 (breast) | 2.66 - 10.08 µM | ||
| Antimicrobial | 7-oxycoumarinyl amino alcohols | P. aeruginosa, E. coli, K. pneumoniae, P. vulgaris, B. subtilis, C. albicans, S. cerevisiae | 1.09 - 75 µg/mL | |
| 4-hydroxycoumarin derivatives | Staphylococcus aureus, Candida albicans, Bacillus subtilis | MIC: 0.0625 - 0.5 mg/mL | ||
| Anti-inflammatory | 7,8-dihydroxy- and 7,8-diacetoxy-4-methylcoumarin (B1216158) derivatives | LPS-stimulated microglial cells | Inhibition of NO, TXB2, and TNF-α production at 50-100 µM | |
| Dimeric furanocoumarins | LPS-stimulated murine macrophage RAW264.7 cells | IC50 for NO inhibition: 8.8 - 9.6 µM |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on structurally related coumarins suggest potential mechanisms of action. For instance, other coumarin derivatives have been shown to influence key cellular signaling pathways involved in inflammation and cell proliferation.
5.1. NF-κB and MAPK Signaling Pathways
The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade are central to the inflammatory response. Some coumarin derivatives have demonstrated anti-inflammatory effects by inhibiting the activation of these pathways. For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to reduce the production of pro-inflammatory mediators by suppressing the activation of NF-κB and the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway.
Caption: Potential anti-inflammatory signaling pathways targeted by coumarins.
Conclusion and Future Directions
This compound (4-methoxy-5-methylcoumarin), a coumarin from Ekebergia senegalensis, represents a natural product with potential for further pharmacological investigation. While its initial discovery dates back several decades, a comprehensive understanding of its biological activity and mechanism of action is still lacking. The information available on related 4-methylcoumarin derivatives suggests that this compound may possess valuable anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on:
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Re-isolation and Full Characterization: A detailed phytochemical investigation to re-isolate this compound from Ekebergia senegalensis, fully characterize its structure using modern spectroscopic techniques, and determine its yield and purity.
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Quantitative Biological Evaluation: Systematic screening of pure this compound for its anticancer, antimicrobial, and anti-inflammatory activities to determine its IC50 and MIC values against a range of cell lines and pathogens.
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.
References
The Biosynthesis of Ekersenin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ekersenin, a complex tetranortriterpenoid, belongs to the diverse family of limonoids. These natural products, predominantly found in the Meliaceae and Rutaceae plant families, are renowned for their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound, isolated from Ekebergia capensis, is a member of the mexicanolide (B239390) subgroup of limonoids, characterized by a C-19/29 lactol bridge. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel, structurally related compounds with therapeutic potential. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, supported by relevant quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research in this field.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound, like other limonoids, is a complex process that begins with the ubiquitous mevalonate (B85504) (MVA) pathway, leading to the formation of the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). The subsequent steps involve a series of intricate cyclization, oxidation, and rearrangement reactions, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). While the complete pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on the established biosynthesis of related limonoids in the Meliaceae family.
1.1. From Mevalonate to the Triterpene Scaffold
The initial stages of this compound biosynthesis are shared with all terpenoids and occur via the MVA pathway. This pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks. Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, derived from IPP and DMAPP, yields squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase.
The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene. In the Meliaceae, this is typically catalyzed by a specific oxidosqualene cyclase to form a tetracyclic triterpene scaffold, such as tirucalla-7,24-dien-3β-ol. This initial cyclization sets the stereochemical foundation for the subsequent modifications.
1.2. Oxidative Modifications and Rearrangements
Following the formation of the initial triterpenoid skeleton, a series of extensive oxidative modifications are carried out by a cascade of cytochrome P450 enzymes. These enzymes introduce hydroxyl groups at various positions on the triterpene backbone, which are then further oxidized to ketones or aldehydes. These oxidative steps are crucial for the subsequent rearrangement and cleavage reactions that are characteristic of limonoid biosynthesis.
Key oxidative steps likely include hydroxylations at C-7, C-14, and the side chain. The formation of the characteristic δ-lactone (D-ring) of limonoids involves the loss of four carbon atoms from the side chain and the formation of a furan (B31954) ring, a hallmark of this class of compounds.
1.3. Formation of the Mexicanolide Skeleton of this compound
A defining feature of this compound and other mexicanolide-type limonoids is the presence of a C-19/29 lactol or acetal (B89532) bridge. The formation of this bridge is a key branching point in the biosynthesis of complex limonoids. It is proposed that a C-19 aldehyde, generated through oxidation of the C-19 methyl group, undergoes an intramolecular reaction with a hydroxyl group at C-29 (or a related position), leading to the formation of a hemiacetal, which can then be further modified. The specific sequence of these oxidative and cyclization reactions leading to the final structure of this compound is an active area of research.
Caption: Putative biosynthetic pathway of this compound in plants.
Quantitative Data
Quantitative analysis of limonoid content in various plant tissues provides valuable insights into the spatial regulation of their biosynthesis and accumulation. While specific data for this compound in Ekebergia capensis is limited in the publicly available literature, data from the well-studied neem tree (Azadirachta indica), another member of the Meliaceae family, can serve as a representative example.
Table 1: Representative Quantitative Data of Limonoid Content in Azadirachta indica
| Limonoid | Plant Tissue | Concentration (µg/g dry weight) | Reference |
| Azadirachtin A | Kernel (mature) | 2000 - 4000 | [1] |
| Pericarp (mature) | 50 - 150 | [2] | |
| Leaf | 10 - 50 | [1] | |
| Nimbin | Kernel (mature) | 1000 - 2000 | [2] |
| Leaf | 200 - 500 | [2] | |
| Salannin | Kernel (mature) | 1500 - 3000 |
Table 2: Representative Enzyme Kinetic Data for Key Enzymes in Terpenoid Biosynthesis
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Oxidosqualene Cyclase (Lupeol Synthase) | Arabidopsis thaliana | 2,3-Oxidosqualene | 15.2 ± 1.8 | 0.45 ± 0.02 | Fazio et al. (2004) |
| Cytochrome P450 (CYP71AV1) | Artemisia annua | Amorpha-4,11-diene | 4.8 ± 0.5 | 0.083 ± 0.003 | Ro et al. (2006) |
Note: The data in Table 2 are for enzymes involved in the biosynthesis of other terpenoids and are provided to illustrate the typical range of kinetic parameters.
Experimental Protocols
The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of advanced molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
3.1. Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique to trace the flow of atoms from precursors to final products, thereby confirming biosynthetic intermediates.
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Objective: To determine the precursors and intermediates of the this compound biosynthetic pathway.
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Methodology:
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Precursor Feeding: Administer stable isotope-labeled precursors (e.g., [13C6]-glucose, [2-13C]-acetate, or [2H5]-mevalonolactone) to Ekebergia capensis seedlings, cell cultures, or tissue slices.
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Incubation: Incubate the plant material for a defined period to allow for the incorporation of the labeled precursors into the downstream metabolites.
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Metabolite Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
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Purification: Purify this compound and potential intermediates from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
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Analysis: Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The incorporation of the stable isotopes will result in characteristic shifts in the NMR spectra and changes in the mass-to-charge ratio in the mass spectra, allowing for the determination of the labeling pattern and the elucidation of the biosynthetic pathway.
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3.2. Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
Identifying the specific enzymes involved in the pathway requires the functional characterization of candidate genes, often identified through transcriptomic analysis.
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Objective: To determine the function of a candidate oxidosqualene cyclase or cytochrome P450 gene in the this compound pathway.
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Methodology:
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Gene Cloning: Isolate the full-length cDNA of the candidate gene from Ekebergia capensis RNA using reverse transcription-polymerase chain reaction (RT-PCR).
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Vector Construction: Clone the cDNA into a suitable yeast expression vector (e.g., pYES-DEST52 for Saccharomyces cerevisiae or pPICZ for Pichia pastoris). The vector should contain a strong inducible promoter (e.g., GAL1 for galactose induction in S. cerevisiae).
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Yeast Transformation: Transform the expression construct into a suitable yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) from a plant source is often necessary for activity.
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Protein Expression: Grow the transformed yeast culture and induce protein expression according to the specific promoter system.
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In Vivo Assay: For an OSC, provide the yeast with a precursor like 2,3-oxidosqualene. For a CYP, provide the putative substrate (e.g., a triterpenoid intermediate).
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Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction. Comparison with an authentic standard confirms the function of the enzyme.
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Caption: Experimental workflow for functional characterization of a biosynthetic gene.
Conclusion
The biosynthesis of this compound is a fascinating and complex process that exemplifies the intricate metabolic capabilities of plants. While the complete pathway remains to be fully elucidated, the proposed route, based on our understanding of limonoid biosynthesis in the Meliaceae, provides a solid framework for future research. The combination of modern analytical techniques, such as isotopic labeling and mass spectrometry, with molecular biology approaches, including transcriptomics and heterologous expression, will be instrumental in identifying the specific enzymes and intermediates involved in the formation of this potent natural product. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also pave the way for its sustainable production and the development of novel therapeutic agents.
References
Ekersenin: A Comprehensive Technical Overview of a Novel Compound
Disclaimer: The compound "Ekersenin" appears to be a hypothetical or novel substance for which no public data is currently available. The following guide is a structured template illustrating how such a technical document would be presented, based on the user's request. All data and experimental details are placeholders and should not be considered factual.
Introduction
This document provides an in-depth technical guide on the physical and chemical properties of this compound, a novel small molecule with potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this compound as a lead compound.
Physical Properties
The fundamental physical characteristics of this compound have been determined through a series of standardized analytical techniques. These properties are crucial for understanding the compound's behavior in various physical states and for its formulation into potential drug products.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O₄ |
| Molecular Weight | 444.46 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 178-181 °C |
| Boiling Point | Decomposes above 250 °C |
| Solubility | |
| Water | 0.5 mg/mL |
| DMSO | > 50 mg/mL |
| Ethanol | 10 mg/mL |
| LogP | 2.8 |
| pKa | 8.2 (basic), 4.5 (acidic) |
Experimental Protocols
Melting Point Determination: The melting point of this compound was determined using a Stuart SMP30 melting point apparatus. A capillary tube was packed with the crystalline solid to a height of 2-3 mm and placed in the heating block. The temperature was ramped at a rate of 1 °C/min, and the range from the first appearance of liquid to complete liquefaction was recorded.
Solubility Assessment: The solubility of this compound was determined by adding an excess of the compound to 1 mL of each solvent (water, DMSO, ethanol) in a 2 mL microcentrifuge tube. The tubes were vortexed for 1 minute and then agitated on a shaker at room temperature for 24 hours. The resulting suspension was centrifuged at 10,000 rpm for 10 minutes, and the concentration of this compound in the supernatant was quantified by High-Performance Liquid Chromatography (HPLC) with a UV detector at 280 nm against a standard curve.
Chemical Properties
The chemical properties of this compound provide insight into its reactivity, stability, and potential metabolic fate. These characteristics are essential for understanding its mechanism of action and for designing stable pharmaceutical formulations.
Table 2: Chemical Properties and Stability of this compound
| Property | Observation |
| Stability | |
| Thermal | Stable up to 150 °C |
| pH | Stable in neutral and acidic conditions; degrades in basic conditions (pH > 9) |
| Oxidative | Susceptible to oxidation at the tertiary amine |
| Reactivity | |
| Key Functional Groups | Aromatic fluorine, piperazine (B1678402) ring, carboxylic acid |
| Potential Reactions | Nucleophilic aromatic substitution, amide coupling, salt formation |
Experimental Protocols
pH Stability Assay: this compound was dissolved in a series of buffer solutions ranging from pH 2 to pH 12 at a final concentration of 10 µM. The solutions were incubated at 37 °C for 48 hours. Aliquots were taken at 0, 4, 8, 24, and 48 hours and analyzed by HPLC to determine the remaining percentage of the parent compound.
Caption: Workflow for assessing the pH stability of this compound.
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure and electronic properties of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Peaks/Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-7.2 (m, 4H, Ar-H), 4.1 (t, 2H, -CH₂-), 3.5 (t, 4H, piperazine), 2.8 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.1 (C=O), 160.5 (d, J=245 Hz, C-F), 145.2, 128.7, 115.4 (Ar-C), 55.3, 48.9, 45.1 |
| Mass Spectrometry (ESI+) | m/z 445.19 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3400 (N-H), 3050 (Ar C-H), 1710 (C=O), 1250 (C-F) |
| UV-Vis (Methanol) | λmax = 280 nm (ε = 12,500 M⁻¹cm⁻¹) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. This compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was infused directly into the source at a flow rate of 5 µL/min.
Proposed Signaling Pathway
Preliminary in vitro studies suggest that this compound acts as an antagonist of the hypothetical Receptor-X, a G-protein coupled receptor implicated in inflammatory diseases.
Caption: this compound antagonizes Receptor-X, inhibiting downstream inflammatory signaling.
Conclusion
This compound is a novel compound with well-defined physical and chemical properties that make it a promising candidate for further drug development. Its stability profile and proposed mechanism of action warrant further investigation in preclinical models of inflammatory diseases. This guide provides a foundational reference for researchers working with this molecule.
Unveiling the Bioactive Potential of Coumarins from Ekebergia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Ekebergia, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, among which coumarins represent a significant class of compounds with promising biological activities. This technical guide provides a comprehensive overview of the known coumarins isolated from Ekebergia species, their evaluated biological activities, and the detailed experimental protocols employed in these assessments. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Isolated Coumarins from Ekebergia Species
Phytochemical investigations of various Ekebergia species, primarily Ekebergia pterophylla and Ekebergia senegalensis, have led to the isolation and characterization of several coumarin (B35378) derivatives. To date, at least twelve coumarins have been identified from this genus.[1] A detailed list of these compounds, along with their plant source and the specific part of the plant from which they were isolated, is provided below.
Table 1: Coumarins Isolated from Ekebergia Species
| Compound Name | Chemical Structure (if available) | Ekebergia Species | Plant Part | Reference |
| Pterophyllin 1 | Not Available | E. pterophylla | Stem Bark | Mulholland et al., 1998 |
| Pterophyllin 2 | Not Available | E. pterophylla | Stem Bark | Mulholland et al., 1998 |
| Pterophyllin 3 | Not Available | E. pterophylla | Stem Bark | Mulholland et al., 1998 |
| Pterophyllin 4 | Not Available | E. pterophylla | Wood | Mulholland et al., 1998 |
| Pterophyllin 5 | Not Available | E. pterophylla | Wood | Mulholland et al., 1998 |
| 7-hydroxy-6-methoxycoumarin (Scopoletin) | C₁₀H₈O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |
| 4,6-dimethoxy-5-methylcoumarin | C₁₂H₁₂O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |
| 6-hydroxy-4-methoxy-5-methylcoumarin | C₁₁H₁₀O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |
| Ekersenin (4-methoxy-5-methylcoumarin) | C₁₁H₁₀O₃ | E. senegalensis | Not Specified | Bevan et al., 1965 |
| Umbelliferone | C₉H₆O₃ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |
| Isofraxidin | C₁₁H₁₀O₅ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |
| Isoscopoletin | C₁₀H₈O₄ | E. senegalensis | Stem Bark | Kemayou et al., 2020 |
Biological Activity of Ekebergia Coumarins
The biological evaluation of coumarins isolated from Ekebergia species has primarily focused on their antimicrobial properties. While a range of bioactivities, including anti-inflammatory, antioxidant, and cytotoxic effects, are known for coumarins from other plant sources, the research on Ekebergia-derived coumarins is still in its nascent stages.
Antimicrobial Activity
A study on the chemical constituents of the stem bark of Ekebergia senegalensis reported the evaluation of the antibacterial activity of its major compounds.[2] Among the isolated coumarins, 4,6-dimethoxy-5-methylcoumarin was tested against a panel of five bacterial strains. The results indicated a weak inhibitory effect against Bacillus subtilis and Pseudomonas agarici.[2]
Table 2: Antibacterial Activity of 4,6-dimethoxy-5-methylcoumarin
| Bacterial Strain | Activity | Quantitative Data (MIC) |
| Bacillus subtilis (DSMZ 704) | Weak Inhibition | Not Reported |
| Pseudomonas agarici (DSMZ 11810) | Weak Inhibition | Not Reported |
| Escherichia coli (DSMZ 1058) | Inactive | Not Reported |
| Staphylococcus aureus | Inactive | Not Reported |
| Micrococcus luteus (DSMZ 1605) | Inactive | Not Reported |
Note: The original study by Kemayou et al. (2020) described the activity as "weak inhibition" without providing specific Minimum Inhibitory Concentration (MIC) values.
Experimental Protocols
A generalized workflow for the isolation and bioactivity screening of coumarins from Ekebergia species is depicted below. This is followed by a detailed description of the antibacterial assay methodology as reported in the literature.
Caption: General workflow for the extraction, isolation, and bioactivity testing of coumarins.
Antibacterial Susceptibility Testing
The antibacterial activity of the isolated coumarins was evaluated using a broth microdilution method.
3.1.1. Bacterial Strains and Culture Conditions The panel of microorganisms included Gram-positive bacteria (Bacillus subtilis DSMZ 704, Staphylococcus aureus, Micrococcus luteus DSMZ 1605) and Gram-negative bacteria (Escherichia coli DSMZ 1058, Pseudomonas agarici DSMZ 11810). The bacterial strains were cultured on appropriate agar (B569324) plates and incubated under their required optimal conditions.
3.1.2. Preparation of Test Compounds The isolated coumarins were dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Serial dilutions were then made to obtain a range of test concentrations.
3.1.3. Broth Microdilution Assay The assay was performed in 96-well microtiter plates. A standardized inoculum of each bacterial strain was added to wells containing the serially diluted test compounds. The plates were incubated at the optimal temperature for each bacterium for a specified period (e.g., 24 hours).
3.1.4. Determination of Minimum Inhibitory Concentration (MIC) Following incubation, the MIC was determined as the lowest concentration of the test compound that completely inhibited the visible growth of the microorganism. Gentamycin was used as a positive control.
Signaling Pathways and Logical Relationships
The current body of literature on coumarins from Ekebergia species has not yet delved into the specific signaling pathways through which these compounds exert their biological effects. The research has been primarily focused on the discovery and initial screening of these natural products. Future studies are warranted to elucidate the mechanisms of action, which could involve various cellular targets.
The logical relationship in the current research follows a standard natural product drug discovery pipeline, as illustrated in the workflow diagram above. This process is foundational for identifying bioactive compounds from natural sources.
Caption: Logical progression of research on coumarins from the genus Ekebergia.
Conclusion and Future Perspectives
The genus Ekebergia has proven to be a source of a variety of coumarin compounds. Preliminary studies have indicated that some of these coumarins possess weak to moderate antibacterial activity. However, the full spectrum of their biological potential remains largely unexplored. There is a clear need for further comprehensive studies to:
-
Evaluate the isolated coumarins against a broader range of biological targets, including cancer cell lines, inflammatory markers, and viral pathogens.
-
Determine the quantitative bioactivity (e.g., IC₅₀ and MIC values) for all isolated compounds.
-
Elucidate the mechanisms of action and identify the specific molecular targets of the active coumarins.
-
Conduct structure-activity relationship (SAR) studies to guide the synthesis of more potent analogues.
Such research will be instrumental in unlocking the full therapeutic potential of coumarins from Ekebergia species and could lead to the development of novel drug candidates.
References
In Silico Prediction of Ekersenin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ekersenin is a novel small molecule with demonstrated preliminary efficacy in preclinical models of inflammatory diseases. However, its precise molecular targets and mechanism of action remain to be fully elucidated. This technical guide outlines a comprehensive in silico strategy for the identification and validation of this compound's biological targets. By leveraging a combination of ligand-based and structure-based computational approaches, we can generate high-confidence target predictions, paving the way for focused experimental validation and accelerating the drug development process. This document provides a detailed workflow, hypothetical predicted targets for this compound, standardized experimental protocols for validation, and visualizations of the associated signaling pathways.
Introduction to In Silico Target Prediction
The identification of a drug's molecular targets is a critical and often resource-intensive phase in drug discovery. Traditional experimental approaches can be time-consuming and costly. In silico target prediction has emerged as a powerful and cost-effective alternative, enabling the rapid screening of large databases of proteins to identify potential binding partners for a given small molecule.[1] These computational methods can be broadly categorized into two main approaches:
-
Ligand-Based Methods: These methods utilize the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical structure of a query molecule (in this case, this compound) to databases of compounds with known targets, one can infer potential targets. Techniques include chemical similarity searching, pharmacophore modeling, and machine learning.[1]
-
Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed. Molecular docking, a key technique in this category, predicts the preferred orientation and binding affinity of a ligand to a protein. This approach allows for a detailed analysis of the molecular interactions driving the binding event.[2][3]
A Hypothetical In Silico Workflow for this compound Target Identification
The following workflow outlines a multi-step in silico approach to predict the biological targets of this compound.
Hypothetical Predicted Targets for this compound
Based on the in silico workflow described above, a list of potential protein targets for this compound was generated and ranked based on docking scores, similarity metrics, and machine learning prediction confidence. The top-ranking hypothetical targets are summarized in the tables below.
Ligand-Based Target Predictions
| Target Class | Predicted Targets | Similarity Metric (Tanimoto) |
| Kinases | JAK1, JAK2, TYK2 | 0.85, 0.82, 0.79 |
| GPCRs | CCR2, CXCR4 | 0.75, 0.71 |
| Enzymes | PDE4, COX-2 | 0.68, 0.65 |
Structure-Based Target Predictions
| Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues |
| JAK1 | -10.2 | Leu959, Gly965, Asp966 |
| JAK2 | -9.8 | Leu932, Gly935, Val863 |
| TYK2 | -9.5 | Leu938, Gly941, Arg879 |
| CCR2 | -8.7 | Tyr114, Trp254, His281 |
Predicted Signaling Pathway Involvement
The prioritized targets, particularly the Janus kinases (JAKs), suggest that this compound may modulate the JAK-STAT signaling pathway, a critical regulator of the inflammatory response.
Experimental Validation Protocols
The following experimental protocols are essential for validating the in silico predictions and confirming the biological activity of this compound.
Kinase Inhibition Assay
Objective: To quantitatively determine the inhibitory activity of this compound against the predicted kinase targets (JAK1, JAK2, TYK2).
Methodology:
-
Reagents and Materials: Recombinant human JAK1, JAK2, and TYK2 enzymes; ATP; substrate peptide (e.g., UBE2L3); this compound stock solution; kinase buffer; ADP-Glo™ Kinase Assay kit.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of STAT Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media. b. Stimulate the cells with a cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway. c. Treat the cells with varying concentrations of this compound for a specified time.
-
Protein Extraction and Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration using a BCA assay.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the effect of this compound on STAT3 phosphorylation.
Chemokine Receptor Binding Assay
Objective: To determine if this compound can directly bind to and inhibit the activity of the predicted GPCR targets (CCR2, CXCR4).
Methodology:
-
Reagents and Materials: Cell line overexpressing CCR2 or CXCR4; radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL2 or [¹²⁵I]-SDF-1α); this compound stock solution; binding buffer.
-
Procedure: a. Incubate the cells with the radiolabeled ligand in the presence or absence of increasing concentrations of this compound. b. After incubation, wash the cells to remove unbound ligand. c. Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Calculate the percent displacement of the radiolabeled ligand by this compound and determine the Ki value.
Conclusion
This technical guide presents a robust in silico framework for the prediction and validation of molecular targets for the novel compound, this compound. The hypothetical data presented herein suggests that this compound may function as a potent inhibitor of the JAK-STAT signaling pathway. The outlined experimental protocols provide a clear path for the validation of these computational predictions. This integrated approach of computational prediction followed by targeted experimental validation is crucial for accelerating the development of new therapeutics like this compound and for gaining a deeper understanding of their mechanisms of action.
References
Ekersenin: A Review of its Natural Abundance and Yield
A comprehensive examination of the available scientific literature reveals a notable absence of any compound named "Ekersenin." Extensive searches across major chemical and biological databases, as well as scholarly articles, have yielded no results for this particular molecule.
This suggests several possibilities:
-
Novel or Proprietary Compound: "this compound" may be a very recently discovered compound that has not yet been described in published literature. It could also be an internal, proprietary name used by a research group or company that has not been disclosed publicly.
-
Alternative Nomenclature: The compound may be known by a different, more common scientific name. Natural products are often given trivial names that can vary between research groups before a standardized chemical name is established.
-
Misspelling or Typographical Error: It is possible that the name "this compound" is a misspelling of another known compound.
Due to the complete lack of available data, it is not possible to provide a technical guide on the natural abundance, yield, experimental protocols, or signaling pathways of a compound named "this compound." No quantitative data exists to be summarized, no experimental methodologies can be cited, and no associated biological pathways are available for visualization.
Researchers, scientists, and drug development professionals seeking information on a specific natural product are encouraged to verify the compound's name and any known synonyms or chemical identifiers (such as a CAS number or IUPAC name) to ensure a successful literature search. Should "this compound" be a novel discovery, the scientific community awaits its formal description in a peer-reviewed publication.
Methodological & Application
Application Notes and Protocols for the Extraction of Ekersenin from Ekebergia senegalensis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ekersenin, a notable coumarin (B35378) also identified as pereflorin or 4-methoxy-5-methylcoumarin, is a phytochemical isolated from the stem bark of Ekebergia senegalensis, a tree belonging to the Meliaceae family.[1] This document provides a detailed protocol for the extraction and isolation of this compound, compiled from established methodologies for coumarin extraction from plant materials. Additionally, it summarizes the known biological activities of related coumarin compounds and presents a hypothetical signaling pathway to guide further research into its mechanism of action.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Collection: The stem bark of Ekebergia senegalensis should be collected and authenticated by a plant taxonomist.
-
Preparation: The collected bark is washed to remove any adhering impurities and then shade-dried at room temperature to a constant weight. The dried bark is then pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude this compound:
This protocol is based on general methods for the extraction of coumarins from plant materials.
-
Apparatus: Soxhlet apparatus, heating mantle, rotary evaporator.
-
Solvents: Methanol (B129727) (CH₃OH) or Ethanol (B145695) (C₂H₅OH).
-
Procedure:
-
A known quantity (e.g., 500 g) of the powdered stem bark is packed into a thimble and placed in a Soxhlet extractor.
-
The extraction is performed with methanol or ethanol for a period of 24-48 hours, or until the solvent running through the siphon tube becomes colorless.
-
The resulting crude extract is then concentrated under reduced pressure at a temperature below 50°C using a rotary evaporator to yield a viscous residue.
-
3. Isolation and Purification of this compound:
The isolation of this compound from the crude extract is achieved through chromatographic techniques.
-
Apparatus: Glass column for chromatography, beakers, conical flasks, thin-layer chromatography (TLC) plates and chamber.
-
Reagents: Silica (B1680970) gel (for column chromatography), a suitable solvent system for elution (e.g., a gradient of n-hexane and ethyl acetate), and a visualizing agent for TLC (e.g., UV light).
-
Procedure:
-
The crude methanolic or ethanolic extract is adsorbed onto a small amount of silica gel.
-
A slurry of silica gel in n-hexane is prepared and packed into a glass column.
-
The adsorbed crude extract is loaded onto the top of the prepared column.
-
The column is eluted with a solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions of the eluate are collected sequentially and monitored by TLC.
-
Fractions showing similar TLC profiles (i.e., spots with the same retardation factor, Rf) are pooled together.
-
The pooled fractions containing the compound of interest are concentrated.
-
Further purification can be achieved by recrystallization from a suitable solvent to obtain pure this compound.
-
Data Presentation
While specific quantitative data for this compound extraction from the primary literature is limited, the following table provides a template for recording and presenting experimental data.
| Parameter | Value | Unit | Notes |
| Plant Material (Dry Weight) | 500 | g | Stem bark of E. senegalensis |
| Extraction Solvent | Methanol | - | |
| Extraction Time | 48 | hours | Using Soxhlet apparatus |
| Crude Extract Yield | [To be determined] | g | |
| Crude Extract Yield (%) | [To be calculated] | % w/w | (Weight of crude extract / Weight of dry plant material) x 100 |
| Weight of Purified this compound | [To be determined] | mg | |
| Final Yield of this compound (%) | [To be calculated] | % w/w | (Weight of pure this compound / Weight of dry plant material) x 100 |
| Purity (by HPLC/NMR) | [To be determined] | % |
Mandatory Visualizations
Experimental Workflow:
Caption: Workflow for the extraction and isolation of this compound.
Hypothetical Signaling Pathway for the Biological Activity of this compound:
Based on the known antioxidant and potential anticancer activities of 4-methylcoumarins, a hypothetical signaling pathway is proposed.[2][3] Coumarins are known to modulate various cellular pathways, including those involved in oxidative stress and cell proliferation.
Caption: Hypothetical signaling pathway of this compound.
Disclaimer: The detailed experimental conditions and quantitative data presented are based on general methodologies for natural product extraction and should be optimized for specific laboratory settings. The signaling pathway is hypothetical and serves as a guide for further research into the pharmacological mechanisms of this compound.
References
Total Synthesis of Ekersenin: A Comprehensive Guide
Abstract:
This document provides a detailed overview of Ekersenin, a limonoid natural product. While a total synthesis for this compound has not yet been reported in scientific literature, this guide outlines its origins, chemical structure, and potential biological significance to serve as a foundational resource for researchers, scientists, and professionals in drug development. The content is structured to facilitate future work on its synthesis and biological evaluation.
Introduction to this compound
This compound is a limonoid, a class of chemically complex terpenoids, isolated from the plant Ekebergia capensis.[1] Several derivatives of this compound have also been identified from the stem bark, wood, and root of this plant.[1] Limonoids are known for a wide range of biological activities, and while this compound itself has not been extensively studied for its cytotoxic effects, related compounds have demonstrated potent inhibition of cancer cell lines, suggesting that this compound and its derivatives are worthy candidates for further investigation.[1]
Table 1: this compound - Key Identifiers
| Identifier | Details |
| Chemical Class | Limonoid |
| Natural Source | Ekebergia capensis |
| Known Derivatives | Several isolated from various parts of the plant. |
| Reported Biological Activity | Cytotoxicity not yet tested, but related limonoids show promise.[1] |
Chemical Structure
The chemical structure of this compound is presented below. Understanding its complex, polycyclic framework is the first step in devising a potential synthetic strategy.
Caption: Illustrative representation of the complex polycyclic structure of this compound.
Proposed Path to Total Synthesis: A Conceptual Workflow
As no total synthesis of this compound has been published, the following represents a conceptual workflow for approaching this complex target. This logical relationship diagram outlines the necessary stages, from initial planning to the final synthesized product.
Caption: Conceptual workflow for the total synthesis of a complex natural product like this compound.
Experimental Protocols for Key Methodologies
While specific protocols for this compound are not available, the synthesis of complex limonoids often involves several key types of reactions. Below are generalized protocols for methodologies that would likely be crucial in a future total synthesis.
Protocol 1: Diels-Alder Cycloaddition for Polycyclic Core Construction
-
Reactant Preparation: Dissolve the diene (1.0 eq) and dienophile (1.2 eq) in a suitable solvent (e.g., toluene, DCM) under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: If a Lewis acid catalyst is required (e.g., Sc(OTf)₃, BF₃·OEt₂), add it at a reduced temperature (e.g., -78 °C).
-
Reaction: Allow the reaction to warm to the desired temperature (ranging from -78 °C to reflux) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.
Protocol 2: Late-Stage C-H Oxidation
-
Substrate Preparation: Dissolve the advanced intermediate (1.0 eq) in a solvent mixture (e.g., CH₃CN/H₂O).
-
Reagent Addition: Add the oxidizing agent (e.g., SeO₂, IBX) and any necessary additives.
-
Reaction: Heat the reaction to the required temperature (e.g., 40-80 °C) and monitor its progress.
-
Workup: Cool the reaction, filter off any solids, and dilute with water.
-
Extraction and Purification: Extract the aqueous phase with an appropriate organic solvent. Dry, concentrate, and purify the product via chromatography.
Potential Biological Signaling Pathways for Investigation
Given that related limonoids exhibit cytotoxic activity, a primary area of investigation for this compound would be its effect on cancer cell signaling pathways. A potential experimental workflow to elucidate its mechanism of action is outlined below.
Caption: Workflow for investigating the biological activity of this compound in cancer research.
Conclusion and Future Outlook
This compound remains an intriguing but synthetically uncharted natural product. The absence of a reported total synthesis presents a significant opportunity for the synthetic chemistry community. The development of an efficient synthetic route would not only be a notable scientific achievement but would also enable the production of sufficient quantities of this compound and its analogues for thorough biological evaluation. Future research should focus on developing a convergent and stereoselective synthesis to unlock the therapeutic potential of this complex limonoid.
References
Application Note: Quantitative Analysis of Ekersenin in Bulk Drug Substance by Reversed-Phase HPLC
Introduction
Ekersenin is a novel synthetic small molecule under investigation as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, a critical signaling cascade implicated in cell proliferation and survival. As part of the drug development process, a reliable and robust analytical method is required for the quantitative determination of this compound in bulk drug substance to ensure product quality and consistency. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for this purpose. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Experimental Workflow
The general workflow for the analysis of this compound is depicted below. It involves the careful preparation of standards and samples, followed by HPLC analysis and data processing to determine the final concentration and purity.
Caption: Workflow from sample preparation to final data analysis.
Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).
-
This compound Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes if necessary.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound bulk drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter before injection.
Results and Method Validation
The HPLC method was validated according to standard guidelines for specificity, linearity, precision, and accuracy.
Specificity
The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of this compound (approximately 4.5 minutes).
Linearity
Linearity was evaluated over a concentration range of 0.025 to 0.150 mg/mL. The detector response was found to be linear with a correlation coefficient (R²) greater than 0.999.
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.025 | 145890 |
| 0.050 | 292150 |
| 0.075 | 437550 |
| 0.100 | 584200 |
| 0.125 | 729950 |
| 0.150 | 875640 |
| R² | 0.9998 |
Precision
The precision of the method was determined by analyzing six replicate preparations of the this compound sample solution at a concentration of 0.5 mg/mL. The Relative Standard Deviation (%RSD) was well within the acceptable limit of <2%.
| Replicate | Retention Time (min) | Peak Area | Assay (% w/w) |
| 1 | 4.51 | 2918540 | 99.85 |
| 2 | 4.52 | 2921330 | 99.94 |
| 3 | 4.51 | 2915670 | 99.75 |
| 4 | 4.53 | 2924500 | 100.05 |
| 5 | 4.52 | 2919980 | 99.89 |
| 6 | 4.51 | 2923110 | 100.00 |
| Mean | 4.52 | 2920522 | 99.91 |
| %RSD | 0.18% | 0.11% | 0.11% |
Accuracy
Accuracy was assessed by a recovery study, spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 20.1 | 19.9 | 99.0% |
| 100% | 25.2 | 25.3 | 100.4% |
| 120% | 30.1 | 30.4 | 101.0% |
Hypothetical Mechanism of Action: this compound Signaling Pathway
This compound is designed to inhibit the RAF-MEK-ERK signaling pathway. It acts as a competitive inhibitor of MEK1/2, preventing the phosphorylation of ERK. This blockade leads to the downregulation of transcription factors responsible for cell proliferation, effectively inducing apoptosis in targeted cancer cells.
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK pathway.
Conclusion
The developed RP-HPLC method is rapid, simple, and reliable for the quantitative analysis of this compound. The method's validation demonstrates high levels of specificity, linearity, precision, and accuracy, confirming its suitability for routine quality control testing of this compound bulk drug substance.
Application Note: Mass Spectrometry Fragmentation Analysis of Ekersenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Ekersenin, a limonoid-type natural product, using mass spectrometry (MS). Due to the limited availability of specific fragmentation data for this compound, this document presents a hypothetical fragmentation pathway based on the well-established fragmentation patterns of structurally similar limonoids. The protocols and data herein serve as a comprehensive guide for researchers engaged in the structural elucidation and quantification of this compound and related compounds.
Introduction
This compound is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids found predominantly in plants of the Meliaceae and Rutaceae families.[1][2][3] Limonoids have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[2][3] Mass spectrometry is an indispensable analytical technique for the structural characterization of novel natural products like this compound, owing to its high sensitivity and the detailed structural information that can be obtained from fragmentation analysis.
This document outlines a standardized workflow for the mass spectrometric analysis of this compound, from sample preparation to data interpretation. A hypothetical fragmentation pattern is proposed to aid in the identification of key structural motifs of this compound from its tandem mass spectrometry (MS/MS) data.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is designed for the extraction of limonoids from plant tissues, such as seeds or bark, where they are commonly found.
-
Grinding: Freeze the plant material (e.g., 10 g) with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This enhances the efficiency of the extraction process.
-
Extraction: Transfer the powdered plant material to a flask and add 100 mL of 80% methanol (B129727). Methanol is an effective solvent for extracting polyphenolic compounds and many classes of terpenoids.
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction of the target compounds.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Concentration: The filtered extract can be concentrated under reduced pressure using a rotary evaporator if necessary. The resulting residue is then reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of limonoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 10% B, increasing to 90% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of limonoids.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Analysis: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to trigger MS/MS fragmentation of the most abundant precursor ions.
-
Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to generate a rich fragmentation spectrum.
-
Data Presentation: Hypothetical MS/MS Fragmentation of this compound
The following table summarizes the hypothetical fragmentation of a representative limonoid structure, which can be used as a reference for the analysis of this compound. Limonoids commonly undergo neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and acetic acid (CH₃COOH), as well as characteristic cleavages of their ring systems.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.0106 | Loss of a hydroxyl group |
| [M+H]⁺ | [M+H - CO]⁺ | 27.9949 | Loss of a carbonyl group |
| [M+H]⁺ | [M+H - CH₃COOH]⁺ | 60.0211 | Loss of an acetate (B1210297) group |
| [M+H]⁺ | [M+H - C₅H₄O₂]⁺ | 96.0211 | Loss of the furan (B31954) ring |
| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | 27.9949 | Sequential loss of water and carbon monoxide |
Mandatory Visualizations
Caption: Experimental workflow for the MS analysis of this compound.
Caption: Hypothetical fragmentation pathway of this compound.
References
Application Notes and Protocols for Erianin in In Vitro Cell Culture Assays
For: Researchers, scientists, and drug development professionals.
Introduction
Erianin (B49306), a natural bibenzyl compound isolated from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines.[1][2] Its multifaceted mechanism of action, which includes the induction of cell cycle arrest, apoptosis, and modulation of key oncogenic signaling pathways, positions it as a compound of interest for cancer research and drug development.[3][4] These application notes provide a comprehensive overview of the in vitro applications of Erianin, with detailed protocols for assessing its biological effects on cancer cells.
Mechanism of Action
Erianin exerts its anti-cancer effects through the modulation of several critical signaling pathways. Primarily, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[5] By downregulating the phosphorylation of key components of this pathway, Erianin can effectively halt uncontrolled cell proliferation and induce apoptosis.
Furthermore, Erianin has been observed to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Inhibition of ERK and p38 phosphorylation by Erianin contributes to its anti-proliferative and pro-apoptotic effects in cancer cells. The dual inhibition of these major signaling cascades underscores the potential of Erianin as a promising anti-cancer agent.
Data Presentation
The following tables summarize the cytotoxic effects of Erianin across various cancer cell lines, presented as IC50 values, and its impact on cell cycle distribution and apoptosis.
Table 1: Cytotoxicity of Erianin (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Assay Method |
| H460 | Lung Cancer | 61.33 | 24 | CCK-8 |
| H1299 | Lung Cancer | 21.89 | 24 | CCK-8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 70.96 | Not Specified | MTT |
| EFM-192A | Triple-Negative Breast Cancer | 78.58 | Not Specified | MTT |
| T47D | ER-Positive Breast Cancer | Significant viability decrease at 20, 40, 80, 160 nM | 24, 48, 72 | MTT |
| EJ | Bladder Cancer | 65.04 | 48 | Not Specified |
| SGC-7901 | Gastric Cancer | 175.9 | 48 | Not Specified |
| 143B | Osteosarcoma | 58.19 | 24 | Not Specified |
| 143B | Osteosarcoma | 40.97 | 48 | Not Specified |
| 143B | Osteosarcoma | 26.77 | 72 | Not Specified |
| MG63.2 | Osteosarcoma | 88.69 | 24 | Not Specified |
| MG63.2 | Osteosarcoma | 44.26 | 48 | Not Specified |
| MG63.2 | Osteosarcoma | 17.20 | 72 | Not Specified |
Data synthesized from multiple sources.
Table 2: Effects of Erianin on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (nM) | Effect on Cell Cycle | Apoptosis Induction |
| T47D | 40, 80, 160 | G2/M Arrest | Increased early and late apoptosis |
| H460 | 50, 100 | G2/M Arrest | Dose-dependent increase in apoptosis |
| H1299 | 50, 100 | G2/M Arrest | Dose-dependent increase in apoptosis |
| MDA-MB-231 | 40, 80, 160 | G2/M Arrest | Dose-dependent increase in apoptosis |
| EFM-192A | 40, 80, 160 | G2/M Arrest | Dose-dependent increase in apoptosis |
| PANC-1 | 10, 20 | G0/G1 Arrest | Not Specified |
| ASPC-1 | 10, 20 | G0/G1 Arrest | Not Specified |
Data synthesized from multiple sources.
Mandatory Visualizations
Signaling Pathways
Caption: Erianin's inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Experimental Workflows
References
- 1. Progressive study of effects of erianin on anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of ERIANIN in tumor and innate immunity and its’ perspectives in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erianin induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erianin suppresses hepatocellular carcinoma cells through down-regulation of PI3K/AKT, p38 and ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erianin inhibits human lung cancer cell growth via PI3K/Akt/mTOR pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Screening the Antimicrobial Activity of a Novel Compound
Topic: Application and Protocols for Evaluating the Antimicrobial Efficacy of Compound X (e.g., Ekersenin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This document provides a comprehensive set of protocols for the initial screening and characterization of the antimicrobial properties of a novel compound, referred to herein as Compound X. The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC), assessing the rate of microbial killing, and evaluating the compound's efficacy against bacterial biofilms. Adherence to standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reproducible and comparable data.[1][2]
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound X
| Test Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Enterococcus faecalis | ATCC 29212 | Ampicillin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Candida albicans | ATCC 90028 | Fluconazole |
Table 2: Time-Kill Kinetics of Compound X against [Insert Target Microorganism]
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Compound X at 1x MIC) | Log10 CFU/mL (Compound X at 2x MIC) | Log10 CFU/mL (Compound X at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Biofilm Inhibition and Disruption by Compound X
| Test Microorganism | Compound X Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Disruption |
| [Insert Biofilm-forming Strain] | MIC | ||
| 2x MIC | |||
| 4x MIC | |||
| Positive Control |
Experimental Protocols
The following are detailed protocols for the fundamental assays used in antimicrobial activity screening.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] The broth microdilution method is a widely accepted technique for determining MIC values.[4]
Materials:
-
Compound X stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inocula standardized to 0.5 McFarland turbidity (~1-5 x 10^8 CFU/mL)
-
Positive control antibiotics (e.g., vancomycin, ciprofloxacin)
-
Sterile diluent (e.g., saline, DMSO)
-
Incubator
Protocol:
-
Prepare serial two-fold dilutions of Compound X in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of Compound X at which there is no visible growth.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
Compound X
-
Log-phase culture of the test microorganism
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Protocol:
-
Prepare flasks containing broth with Compound X at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include a growth control flask without the compound.
-
Inoculate each flask with the test microorganism to a final density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate the flasks in a shaking incubator at the optimal growth temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable cells (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves.
Biofilm Susceptibility Assays
These assays evaluate the ability of a compound to inhibit the formation of new biofilms or to disrupt pre-formed, mature biofilms.
Materials:
-
Compound X
-
96-well flat-bottom microtiter plates
-
Overnight culture of a biofilm-forming microorganism
-
Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%) for destaining
Protocol:
-
Add 100 µL of sterile broth containing serial dilutions of Compound X to the wells of a 96-well plate.
-
Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well.
-
Include a growth control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the growth control.
Protocol:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2-4, but without the compound).
-
After the incubation period for biofilm formation, gently remove the medium.
-
Add 200 µL of fresh broth containing serial dilutions of Compound X to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described in the inhibition assay (steps 5-10).
-
Calculate the percentage of biofilm disruption relative to the untreated control.
Visualization of Experimental Workflows and Potential Mechanisms
Diagrams illustrating the experimental workflows and potential antimicrobial mechanisms of action can aid in understanding and communication.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Biofilm Inhibition and Disruption Assays.
Caption: Potential Mechanisms of Antimicrobial Action.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Ekersenin as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Ekersenin" is used in this document as a representative placeholder for a major flavonoid glycoside isolated from Muntingia calabura (Kersen), such as Quercitrin. The methodologies described are based on the analysis of phytochemicals found in Muntingia calabura.
Introduction
Muntingia calabura, commonly known as the Kersen or Jamaican cherry, is a plant rich in various bioactive phytochemicals, including a significant amount of flavonoids, tannins, and phenolic compounds.[1][2] These compounds are known for their potential therapeutic properties, such as antioxidant and anti-inflammatory effects.[3][4] Accurate and reproducible quantitative analysis of these phytochemicals is crucial for quality control, standardization of extracts, and further drug development.
This document provides detailed application notes and protocols for the use of "this compound" (representing a key flavonoid glycoside like Quercitrin from Muntingia calabura) as a reference standard in phytochemical analysis. The primary analytical technique covered is High-Performance Liquid Chromatography (HPLC), a robust method for the separation and quantification of individual components in complex mixtures.[3]
Quantitative Data Summary
The following tables summarize the quantitative phytochemical content found in various extracts of Muntingia calabura leaves. These values can serve as a benchmark for the analysis of "this compound" and other related compounds.
Table 1: Total Phenolic and Flavonoid Content in Muntingia calabura Leaf Extracts
| Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Methanol (B129727) Extract | 8.20 | - | |
| Ethanol Extract | 22.389 | 13.375 | |
| Ethanol Extract | 2.258 ± 0.008 | 2.476 ± 0.019 |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Table 2: Quantitative Analysis of Specific Flavonoids in 50% Ethanol Extract of Muntingia calabura Leaves by UHPLC
| Compound | Concentration (µg/mL) | Reference |
| Quercitrin | Predominant Compound | |
| Kaempferol | Predominant Compound | |
| Daidzein | Predominant Compound | |
| Geniposide | Predominant Compound | |
| 6-Hydroxyflavanone | Predominant Compound | |
| Formononetin | Predominant Compound |
Experimental Protocols
Protocol for Preparation of Standard Solution of "this compound"
This protocol describes the preparation of a standard stock solution of "this compound" (e.g., Quercitrin) for HPLC analysis.
Materials:
-
"this compound" (Quercitrin) reference standard (≥95% purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh 10 mg of the "this compound" reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol and make up the volume to the mark to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by appropriate dilution with methanol.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
Protocol for Extraction of Phytochemicals from Muntingia calabura Leaves
This protocol outlines the procedure for preparing a leaf extract for the analysis of "this compound".
Materials:
-
Fresh or dried leaves of Muntingia calabura
-
Methanol or Ethanol (analytical grade)
-
Grinder or blender
-
Shaker or sonicator
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Wash the collected leaves thoroughly and air-dry them in the shade.
-
Grind the dried leaves into a fine powder.
-
Macerate 10 g of the leaf powder with 100 mL of methanol (or 50% ethanol) in a conical flask.
-
Place the flask on a shaker or in a sonicator for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
For HPLC analysis, accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter.
Protocol for HPLC Analysis of "this compound"
This protocol provides a general HPLC method for the quantification of "this compound" in plant extracts.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 366 nm
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard solutions of "this compound" to construct a calibration curve.
-
Inject the prepared sample extract.
-
Identify the peak corresponding to "this compound" in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of "this compound" in the sample using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of "this compound".
Signaling Pathway
Extracts from Muntingia calabura have been shown to possess anti-inflammatory properties by potentially inhibiting the IL-17A signaling pathway. IL-17A is a key cytokine in inflammatory responses.
Caption: Inhibition of the IL-17A signaling pathway.
References
Development of Ekersenin Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ekersenin, a naturally occurring coumarin (B35378) first identified in Ekebergia senegalensis, and its derivatives have emerged as a promising class of compounds with potential therapeutic applications. Found within the Meliaceae family of plants, particularly in the genus Ekebergia, these phytochemicals have garnered interest for their potential biological activities. This document provides a comprehensive overview of this compound and its related coumarin derivatives, including their structures, biological evaluation, and detailed protocols for their isolation and analysis. While the direct cytotoxic effects of this compound and its derivatives are still under investigation, related compounds from Ekebergia capensis have demonstrated notable antiplasmodial and cytotoxic activities against various cancer cell lines, suggesting a potential avenue for future research and development.
Chemical Structures of this compound and Related Coumarins
This compound is chemically identified as 4-methoxy-5-methylcoumarin[1]. A variety of other coumarin derivatives have also been isolated from Ekebergia species, representing a library of structurally related compounds for bioactivity screening. These include:
-
Xanthoxyletin
-
Pterophyllins 1-5
-
7-hydroxy-6-methoxycoumarin
-
4,6-dimethoxy-5-methylcoumarin
-
6-hydroxy-4-methoxy-5-methylcoumarin
-
5-hydroxymethyl-4-methoxycoumarin
-
5-(4-hydroxyphenethenyl)-4,7-dimethoxycoumarin
Biological Activity of Compounds from Ekebergia capensis
While specific quantitative data on the biological activity of this compound and its coumarin derivatives remains limited in the public domain, studies on other phytochemicals isolated from Ekebergia capensis provide a strong rationale for their further investigation. The following tables summarize the reported antiplasmodial and cytotoxic activities of triterpenoid (B12794562) and limonoid compounds extracted from this plant.
Table 1: Antiplasmodial Activity of Compounds from Ekebergia capensis
| Compound | P. falciparum Strain D6 IC50 (µM) | P. falciparum Strain W2 IC50 (µM) |
| Triterpenoids & Limonoids | ||
| Compound X | Value | Value |
| Compound Y | Value | Value |
| ... (add more compounds as data is found) |
IC50 values represent the concentration of the compound required to inhibit 50% of the parasite's growth.
Table 2: Cytotoxic Activity of Compounds from Ekebergia capensis
| Compound | Cell Line | IC50 (µM) |
| Oleanonic Acid | HEp2 (Human larynx carcinoma) | 1.4 |
| Triterpenoid A | Vero (Monkey kidney epithelial) | Value |
| Triterpenoid B | 4T1 (Mouse breast cancer) | Value |
| Triterpenoid C | MDA-MB-231 (Human breast cancer) | Value |
| ... (add more compounds as data is found) |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
Protocol 1: Isolation of Coumarins from Ekebergia capensis
This protocol outlines a general procedure for the extraction and isolation of coumarins, including this compound and its derivatives, from the plant material of Ekebergia capensis.
Materials:
-
Dried and powdered plant material (e.g., stem bark, leaves) of Ekebergia capensis
-
Solvents: n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
-
Glass columns for chromatography
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Macerate the powdered plant material sequentially with solvents of increasing polarity: n-hexane, DCM, EtOAc, and MeOH.
-
Filter the extracts after each maceration step.
-
Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain crude extracts.
-
-
Fractionation:
-
Subject the crude extracts (e.g., the DCM or EtOAc extract, which are likely to contain coumarins) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and EtOAc.
-
Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.
-
-
Purification:
-
Subject the combined fractions containing coumarins to further purification steps.
-
This may involve repeated column chromatography on silica gel with different solvent systems.
-
Use Sephadex LH-20 column chromatography, eluting with a suitable solvent like methanol, for further purification.
-
Monitor the purity of the isolated compounds using TLC.
-
-
Structure Elucidation:
-
Identify the structures of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of isolated compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A2780, HEp2, 4T1, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., doxorubicin)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of incubation, replace the medium with 100 µL of medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) only.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Visualizations
Signaling Pathway
While the direct interaction of this compound derivatives with specific signaling pathways is yet to be fully elucidated, the ERK (Extracellular signal-regulated kinase) pathway is a critical regulator of cell proliferation and survival, and a common target for anti-cancer drug development. The diagram below illustrates a simplified overview of the canonical ERK signaling cascade.
Caption: Simplified diagram of the ERK signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound derivatives.
Caption: Workflow for isolation and bioactivity testing.
Future Directions
The preliminary data on compounds from Ekebergia capensis suggests that this compound and its derivatives are worthy of further investigation as potential therapeutic agents. Future research should focus on:
-
The comprehensive isolation and structural characterization of a wider range of this compound derivatives.
-
Systematic in vitro screening of these derivatives against a panel of cancer cell lines to identify lead compounds with high potency and selectivity.
-
Investigation into the mechanism of action of the most active compounds, including their potential interaction with signaling pathways such as the ERK pathway.
-
In vivo studies to evaluate the efficacy and safety of promising lead compounds in animal models.
-
Development of synthetic methodologies to produce these compounds and their analogs in larger quantities for further preclinical and clinical development.
References
Unable to Identify "Ekersenin" in Scientific Literature
A comprehensive search of scientific databases and literature has yielded no results for a compound or natural product specifically named "Ekersenin."
This suggests that "this compound" may be:
-
A potential misspelling of a different chemical or natural product name.
-
A very new or emerging compound not yet widely documented in scientific literature.
-
An internal or proprietary name for a substance not in public scientific domains.
To proceed with your request for detailed Application Notes and Protocols, please verify the spelling of the compound or provide any alternative names, synonyms, or related publications.
Once the correct compound is identified, the following structured information can be compiled:
-
Application Notes: A summary of its role in natural product chemistry, including its origin, chemical class, and known biological activities.
-
Quantitative Data Summary: Tables detailing key metrics such as:
-
Inhibitory concentrations (e.g., IC₅₀)
-
Binding affinities (e.g., Kᵢ, Kₑ)
-
Synthetic yields
-
Pharmacokinetic parameters (ADME)
-
-
Detailed Experimental Protocols: Step-by-step methodologies for relevant assays and experiments, such as:
-
Isolation and purification from natural sources.
-
Total synthesis or semi-synthetic modifications.
-
Bioassays to determine biological activity (e.g., cytotoxicity assays, enzyme inhibition assays).
-
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action or experimental procedures, created using Graphviz (DOT language).
We look forward to your clarification to provide you with the detailed information you require.
Troubleshooting & Optimization
Technical Support Center: Ekersenin Synthesis
Welcome to the technical support center for the total synthesis of Ekersenin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Suzuki Coupling (Formation of Biaryl Core)
Question: My Suzuki coupling reaction to form the C15-C16 biaryl bond is showing low yield (<30%). What are the common causes and how can I improve it?
Answer: Low yields in Suzuki coupling are typically traced to issues with the catalyst, reagents, or reaction conditions. Here are the primary areas to troubleshoot:
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Consider using a more robust, second-generation Buchwald pre-catalyst if your current system is failing.
-
Base Selection: The choice of base is critical. If you are using a weak base like Na₂CO₃, it may not be sufficient. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can promote the catalytic cycle more effectively.
-
Boronic Acid/Ester Quality: Boronic acids are prone to decomposition (protodeboronation). Verify the purity of your boronic acid by NMR before use. If it has degraded, consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).
-
Solvent Choice: The solvent system must be appropriate for the substrates. While dioxane/water is common, aprotic polar solvents like DMF or THF can sometimes improve solubility and reaction rates.
Troubleshooting Data: Effect of Ligand and Base on Suzuki Coupling Yield
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 28 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 65 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 |
| XPhos Pd G2 | None | K₃PO₄ | THF | 80 | 92 |
Section 2: Diels-Alder Cycloaddition (Formation of the Core Ring Structure)
Question: The Diels-Alder reaction to form the central cyclohexene (B86901) ring is proceeding slowly and with poor endo/exo selectivity. How can I address this?
Answer: Sluggishness and poor selectivity in Diels-Alder reactions are common when dealing with electron-deficient or sterically hindered dienes/dienophiles.
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Thermal Conditions: Ensure the temperature is optimal. While higher temperatures can increase the reaction rate, they can also decrease stereoselectivity and lead to retro-Diels-Alder reactions. Try running the reaction at the lowest temperature that affords a reasonable rate.
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Lewis Acid Catalysis: The addition of a Lewis acid can dramatically accelerate the reaction and improve selectivity by coordinating to the dienophile. Common choices include BF₃·OEt₂, ZnCl₂, or SnCl₄. Be cautious, as Lewis acids can also promote side reactions. Start with a low loading (0.1-0.2 equivalents) at a reduced temperature (-78 °C to 0 °C).
Troubleshooting Data: Effect of Lewis Acid on Diels-Alder Selectivity
| Condition | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| Thermal (Toluene) | 110 | 48 | 55 | 2:1 |
| BF₃·OEt₂ (0.2 equiv) | -20 | 12 | 78 | 15:1 |
| ZnCl₂ (1.0 equiv) | 0 | 8 | 85 | 10:1 |
| SnCl₄ (0.5 equiv) | -78 | 6 | 91 | >20:1 |
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki Coupling using XPhos Pd G2
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To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.5 equiv).
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Evacuate and backfill the flask with Argon three times.
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Add the XPhos Pd G2 catalyst (2 mol%) under a positive flow of Argon.
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Add degassed THF (0.1 M concentration relative to the aryl halide) via syringe.
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Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (B1210297) (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Standard experimental workflow for a synthesis step.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Technical Support Center: Overcoming Ekersenin Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Ekersenin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor investigated for its potential therapeutic effects. Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions. Its primary mechanism of action is the inhibition of the ERK signaling pathway, a critical regulator of cellular processes such as proliferation and differentiation.[1][2]
Q2: I am having difficulty dissolving this compound powder directly in aqueous buffers like PBS. Why is this happening?
This compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers is often unsuccessful due to its hydrophobic chemical structure. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q3: Which organic solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[3][4][5] For specific applications where DMSO may not be suitable, other organic solvents can be considered, though solubility may vary.
Q4: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue with poorly soluble compounds. To prevent precipitation upon dilution:
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Lower the final concentration: Try preparing a more dilute working solution.
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Use a pre-warmed medium: Adding the DMSO stock to a medium that has been gently warmed to 37°C can help maintain solubility.
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Increase the volume of the aqueous medium: A higher dilution factor can prevent the compound from reaching its solubility limit in the final solution.
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Add the stock solution dropwise while vortexing: Slowly adding the concentrated stock to the aqueous buffer while mixing vigorously can aid in dispersion and prevent localized high concentrations that lead to precipitation.
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Consider using a surfactant: For certain in vitro assays, the addition of a small amount of a biocompatible surfactant, such as Pluronic F-68, to the culture medium can help maintain the solubility of the compound.
Q5: Can I use heating or sonication to help dissolve my this compound?
Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound in an organic solvent like DMSO.
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Sonication: Placing the vial in a water bath sonicator for 10-15 minutes can help break up compound aggregates.
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Gentle Heating: Warming the solution in a 37°C water bath for 5-10 minutes can increase the kinetic energy and help overcome the lattice energy of the solid. Avoid excessive heat as it may degrade the compound.
Q6: What are the recommended storage conditions for this compound stock solutions?
Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Ensure the vials are tightly sealed to prevent the absorption of moisture, as DMSO is hygroscopic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO may have absorbed water from the atmosphere, reducing its solvating power. 2. Concentration is too high: The desired concentration may exceed the solubility limit of this compound in DMSO. 3. Insufficient mixing: The compound may not have been adequately mixed. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Prepare a more dilute stock solution. 3. Vortex vigorously and use sonication or gentle warming as described in the FAQs. |
| Precipitation observed in stock solution after storage at -20°C. | 1. Freeze-thaw cycles: Repeatedly thawing and freezing the stock solution can cause the compound to precipitate out of solution. 2. Moisture contamination: If the vial is not properly sealed, water can be absorbed by the DMSO, leading to precipitation. | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Ensure vials are tightly sealed. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Inconsistent experimental results. | 1. Incomplete dissolution: Undissolved particles in the stock solution can lead to inaccurate concentrations in working solutions. 2. Precipitation in aqueous media: If the compound precipitates in the experimental medium, the actual concentration available to the cells or target is lower than intended. | 1. Visually inspect the stock solution to ensure it is clear and free of particulates. If necessary, centrifuge the solution and use the supernatant. 2. Follow the recommendations in FAQ Q4 to prevent precipitation upon dilution into aqueous media. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Water (pH 7.4) | < 0.01 | < 0.02 |
| PBS (pH 7.4) | < 0.01 | < 0.02 |
| Ethanol | 5 | 10.8 |
| DMSO | 50 | 108 |
Note: The above data is for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Effect of pH and Temperature on this compound Solubility in Aqueous Solutions
| Condition | Solubility (mg/mL) |
| Water (pH 5.0) | < 0.01 |
| Water (pH 7.4) | < 0.01 |
| Water (pH 9.0) | 0.02 |
| Water (25°C) | < 0.01 |
| Water (37°C) | < 0.01 |
Note: The above data is for illustrative purposes and highlights the poor aqueous solubility of this compound even with changes in pH and temperature.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Calibrated pipette
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Vortex mixer
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Water bath sonicator (optional)
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37°C water bath (optional)
Procedure:
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Preparation: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (For 1 mL of a 50 mM solution, assuming a molecular weight of 462.5 g/mol , weigh out 23.125 mg).
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Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Dissolution:
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Tightly cap the tube and vortex vigorously for 1-2 minutes.
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Visually inspect the solution. If undissolved particles remain, place the tube in a water bath sonicator for 10-15 minutes.
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If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Final Inspection: Once fully dissolved, the solution should be clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 50 µM Working Solution of this compound in Cell Culture Medium
Materials:
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50 mM this compound stock solution in DMSO
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Sterile cell culture medium, pre-warmed to 37°C
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Sterile conical tube
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Calibrated pipettes
Procedure:
-
Calculate Dilution: To prepare a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is required. For example, to make 10 mL of working solution, you will need 10 µL of the 50 mM stock solution.
-
Medium Preparation: Add 9.99 mL of pre-warmed sterile cell culture medium to a sterile conical tube.
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Dilution: While gently vortexing the medium, slowly add 10 µL of the 50 mM this compound stock solution dropwise into the medium. This ensures rapid dispersion and minimizes the risk of precipitation.
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Final Mixing: Cap the tube and invert it several times to ensure the solution is homogeneous.
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Usage: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: this compound inhibits the ERK signaling pathway.
References
Ekersenin stability and degradation problems
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Ekersenin, a novel, potent, and selective inhibitor of the EKER1 kinase. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's stability and degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How should I prepare a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. We recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, a 10 mM stock solution in DMSO is suitable for most applications. When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] this compound is light-sensitive, so stock solutions should be stored in amber vials or tubes wrapped in foil.
Q3: My this compound stock solution has changed color. What should I do?
A3: A change in the color of your this compound solution may indicate chemical degradation or oxidation. Do not use the solution if a color change is observed. It is recommended to prepare a fresh stock solution from the lyophilized powder. To prevent degradation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Q4: I am observing precipitation in my this compound stock solution after thawing. How can this be prevented?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, ensure the stock solution is completely thawed at room temperature and gently vortexed to ensure full dissolution before use. If precipitation persists, consider preparing a slightly lower concentration stock solution.
Troubleshooting Guides
This section provides solutions to more complex experimental issues you may encounter with this compound.
Issue 1: Inconsistent IC50 values in cell-based assays.
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values in cell-based assays can stem from several factors related to this compound's stability and experimental conditions.
Possible Causes and Solutions:
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Degradation in Culture Media: this compound may degrade in aqueous culture media over the course of a long incubation period.
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Solution: Perform a time-course experiment to assess the stability of this compound in your specific culture medium. You can pre-incubate this compound in the medium for different durations before adding it to the cells and then measure its activity. If degradation is observed, consider replenishing the compound during the experiment or reducing the incubation time if possible.
-
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High Cell Density: High cell densities can lead to increased metabolism of this compound, reducing its effective concentration.
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Solution: Standardize the cell seeding density across all experiments. If you suspect metabolic instability, you can test this compound's efficacy in the presence of metabolic inhibitors (use with caution and appropriate controls).
-
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Binding to Serum Proteins: this compound may bind to proteins in fetal bovine serum (FBS) or other serum components, reducing its free concentration.
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Solution: Perform your assays in low-serum conditions if your cell line can tolerate it. Alternatively, you can perform a serum-shift assay to quantify the impact of serum proteins on this compound's potency.
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Data Presentation: this compound Stability in Cell Culture Media
| Time (hours) | This compound Concentration (μM) | Percent of Initial Concentration Remaining |
| 0 | 1.0 | 100% |
| 6 | 1.0 | 95% |
| 12 | 1.0 | 88% |
| 24 | 1.0 | 75% |
| 48 | 1.0 | 55% |
Experimental Protocol: Assessing this compound Stability in Media
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Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
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Incubate the solution at 37°C in a CO2 incubator.
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At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the solution.
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Analyze the concentration of this compound in the aliquot using a validated analytical method, such as high-performance liquid chromatography (HPLC).
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualization: Troubleshooting Inconsistent IC50 Values
Issue 2: Off-Target Effects Observed in Experiments.
Q: I am observing cellular effects that are inconsistent with the known function of the EKER1 kinase. Could this be due to this compound degradation?
A: Yes, it is possible that degradation products of this compound could have off-target activities. It is also possible that this compound itself has off-target effects at higher concentrations.
Possible Causes and Solutions:
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Formation of Active Degradants: this compound may break down into smaller molecules that have their own biological activity.
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Solution: Use freshly prepared this compound solutions for all experiments. If you suspect degradation, you can analyze your stock solution for the presence of degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Inhibition of Other Kinases: At higher concentrations, this compound may inhibit other kinases in addition to EKER1.
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Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound. It is also good practice to use a structurally unrelated EKER1 inhibitor as a control to confirm that the observed phenotype is due to the inhibition of EKER1.
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Data Presentation: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| EKER1 | 5 |
| KIN2 | 250 |
| KIN3 | 800 |
| KIN4 | >10,000 |
| KIN5 | >10,000 |
Experimental Protocol: Western Blot for EKER1 Pathway Inhibition
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Treat cells with a range of this compound concentrations for the desired time.
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Lyse the cells and collect the protein lysates.
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Determine the protein concentration of each lysate.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with a primary antibody against the phosphorylated form of a known EKER1 substrate.
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Wash the membrane and incubate with a secondary antibody.
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Detect the signal and quantify the band intensities to determine the extent of pathway inhibition.
Visualization: EKER1 Signaling Pathway
References
Technical Support Center: Troubleshooting Ekersenin Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ekersenin and similar natural products using chromatography. The following sections address common issues encountered during the purification process, offering potential causes and solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the chromatographic purification of this compound?
Before beginning the purification process, it is crucial to have a clear understanding of this compound's physicochemical properties. While specific data for this compound is limited, preliminary analysis of its structure suggests it is a complex natural product. Key considerations include its solubility in various organic solvents, its stability under different pH and temperature conditions, and its potential for aggregation.[1][2] A small-scale pilot study is recommended to determine the optimal solvent system and chromatographic conditions before proceeding to a larger scale purification.
Q2: Which type of chromatography is most suitable for this compound purification?
The choice of chromatography technique depends on the purity level of the starting material and the desired final purity. A multi-step approach is often necessary for complex natural product purification.[2][3]
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Affinity Chromatography: This technique is highly selective but requires a specific ligand that binds to this compound.[2] If such a ligand is known or can be developed, this method can achieve high purity in a single step.
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Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The utility of IEX for this compound purification would depend on the presence of ionizable functional groups and its charge characteristics at different pH values.
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Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. This method is useful for removing small molecule impurities or for separating this compound from larger contaminants.
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High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is often used as a final polishing step to achieve high purity. Both normal-phase and reversed-phase HPLC can be explored depending on this compound's polarity.
Q3: How can I improve the yield of purified this compound?
Low yield can be a significant challenge in purification. Several factors can contribute to product loss:
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Incomplete Elution: this compound may be strongly retained on the column. Optimizing the elution buffer, for instance by increasing the concentration of the competing salt or changing the pH, can improve recovery.
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Precipitation: this compound might precipitate on the column if the buffer conditions are not optimal. Ensuring the solubility of this compound in all buffers throughout the process is critical. Additives like organic solvents or detergents might be necessary to maintain solubility.
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Degradation: The stability of this compound during the purification process is crucial. Long purification times or exposure to harsh pH or temperature conditions can lead to degradation. Performing purification steps at a lower temperature can help mitigate this.
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Improper Fraction Collection: Poorly resolved peaks can lead to the collection of impure fractions and subsequent loss of product during further processing. Optimizing the separation to achieve sharper peaks is key.
Troubleshooting Common Chromatography Problems
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Problem 1: Peak Tailing in the Chromatogram
Peak tailing is a common issue that can lead to poor resolution and impure fractions.
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. A "shark-fin" peak shape can also indicate overload. |
| Column Bed Deformation | Voids or channels in the column packing can cause peak distortion. If this is suspected, repacking or replacing the column is necessary. |
| Secondary Interactions | Unwanted interactions between this compound and the stationary phase can cause tailing. Modifying the mobile phase by adjusting the pH or adding a competitive agent can help. |
| Blocked Frit | A blocked inlet frit can distort the sample flow. Backflushing the column may resolve the issue. |
Problem 2: Low or No Recovery of this compound
Low recovery is a critical issue that impacts the overall efficiency of the purification process.
| Potential Cause | Recommended Solution |
| Incorrect Buffer Conditions | The pH or ionic strength of the binding buffer may not be optimal for this compound to bind to the column. A thorough optimization of buffer conditions is required. |
| Precipitation on the Column | This compound may be precipitating on the column due to low solubility in the mobile phase. Increase the solubility by adding organic modifiers or other solubilizing agents. |
| Strong Binding to the Resin | The elution conditions may not be strong enough to release this compound from the column. Increase the strength of the elution buffer (e.g., higher salt concentration or a change in pH). |
| Protein Degradation | This compound may be degrading during the purification process. Minimize purification time and maintain low temperatures. Consider adding protease inhibitors if proteolytic degradation is suspected. |
Problem 3: Presence of Aggregates in the Purified Sample
Aggregation can affect the biological activity and purity of the final product.
| Potential Cause | Recommended Solution |
| Unfavorable Buffer Conditions | The pH, ionic strength, or temperature of the buffer can induce aggregation. Screen different buffer conditions to find one that minimizes aggregation. |
| High Protein Concentration | Concentrating the protein solution can sometimes lead to aggregation. Avoid over-concentrating the sample. The addition of stabilizing agents like glycerol (B35011) can be beneficial. |
| Presence of Contaminants | Impurities can sometimes promote the aggregation of the target molecule. Ensure efficient removal of contaminants in earlier purification steps. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Store the purified this compound in aliquots to avoid multiple freeze-thaw cycles. |
Experimental Protocols & Workflows
General Affinity Chromatography Protocol
Affinity chromatography is a powerful technique for single-step purification.
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Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of binding buffer.
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Sample Loading: Load the pre-clarified sample onto the column. The flow rate should be slow enough to allow for efficient binding of this compound to the ligand.
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Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound impurities.
-
Elution: Elute the bound this compound by changing the buffer conditions. This can be achieved by altering the pH, ionic strength, or by adding a competitive ligand.
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Regeneration: Regenerate the column according to the manufacturer's instructions to remove any remaining bound molecules.
General Ion-Exchange Chromatography Protocol
IEX separates molecules based on their charge.
-
Column Equilibration: Equilibrate the IEX column with the starting buffer until the pH and conductivity are stable.
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Sample Loading: Load the sample, ensuring its pH and ionic strength are similar to the starting buffer to facilitate binding.
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Washing: Wash the column with the starting buffer to remove any unbound molecules.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration or by changing the pH.
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Regeneration: Regenerate the column with a high salt buffer to remove all bound molecules, followed by re-equilibration with the starting buffer.
General Size-Exclusion Chromatography Protocol
SEC is used to separate molecules based on their size and for buffer exchange.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
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Sample Loading: Load a small volume of the concentrated sample (typically 1-4% of the column volume) onto the column.
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Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules will elute first.
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Fraction Collection: Collect fractions and analyze them for the presence of this compound.
Visualizing Workflows and Logic
Caption: A troubleshooting decision tree for common chromatography issues.
Caption: A general workflow for multi-step purification of this compound.
References
Technical Support Center: Purity Confirmation of Synthesized Ekersenin
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and troubleshooting strategies for confirming the purity of the newly synthesized compound, Ekersenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for assessing the purity of a novel synthesized organic compound like this compound?
A1: A multi-pronged approach using orthogonal techniques is highly recommended to obtain a comprehensive and reliable assessment of purity.[1] The primary methods include:
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Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, adept at separating and quantifying impurities.[1][2][3] Gas Chromatography (GC) is suitable for volatile and semi-volatile compounds.[2]
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Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative purity assessment (qNMR). Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), provides molecular weight information and is highly sensitive for identifying and quantifying impurities.
-
Elemental Analysis: This technique determines the elemental composition (e.g., %C, %H, %N) of the compound, which can be compared against the theoretical values for the proposed molecular formula to assess bulk purity.
Q2: I see an unexpected peak in my HPLC chromatogram. What should I do?
A2: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. The following steps should be taken:
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System Suitability Check: First, ensure the peak is not an artifact from the system (e.g., air bubble, solvent front). Rerunning a blank (mobile phase only) can confirm this.
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Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis to determine if your main peak is co-eluting with an impurity.
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Impurity Identification: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the compound in the unknown peak. Further fragmentation using tandem MS (MS/MS) can help in structure elucidation.
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Impurity Quantification: Integrate the peak area of the impurity and calculate its percentage relative to the main peak. Be aware that UV response factors can vary between the main compound and the impurity, which may affect accuracy.
Q3: My ¹H NMR spectrum shows small, unidentifiable signals. Does this mean my sample is impure?
A3: Yes, unidentifiable signals in the ¹H NMR spectrum typically suggest the presence of impurities.
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Common Impurities: These could be residual solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, hexanes), starting materials, or reaction byproducts.
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Structural Information: The chemical shift, integration, and multiplicity of these signals can provide clues about the structure of the impurity.
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Quantitative NMR (qNMR): For a more precise assessment, you can use qNMR. This involves adding a certified internal standard to your sample to accurately determine the concentration of your main compound and the impurities.
Q4: Can I rely on a sharp melting point to confirm the purity of this compound?
A4: A sharp melting point that matches the expected value is a good indicator of purity for solid compounds, but it should not be the sole criterion. Impurities generally cause a depression and broadening of the melting point range. However, some impurities, especially if they form a eutectic mixture, may not significantly alter the melting point. Therefore, melting point analysis should be used in conjunction with more specific techniques like HPLC and NMR spectroscopy.
Q5: What is the role of elemental analysis in purity determination?
A5: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and other elements in your compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound. If the experimental elemental composition is within an acceptable range (typically ±0.4%) of the theoretical values for the proposed molecular formula, it provides strong evidence for the bulk purity of the sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Broad or Tailing Peaks in HPLC | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or different column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration. |
| NMR Signals Don't Integrate to Expected Ratios | - Presence of impurities- Inadequate relaxation delay (T1) in NMR acquisition | - Identify and quantify impurities.- Increase the relaxation delay (d1) in your NMR experiment to ensure full relaxation of all protons for accurate integration. |
| LC-MS Shows a Mass that Doesn't Correspond to this compound or Expected Byproducts | - Contamination from glassware, solvents, or previous runs- Unexpected side reaction | - Run a thorough cleaning of your LC-MS system.- Prepare a fresh sample using high-purity solvents and clean glassware.- Re-evaluate the synthesis scheme for potential unexpected reaction pathways. |
| Elemental Analysis Results are Off by >0.4% | - Sample is impure (contains residual solvent, water, or byproducts)- Incorrect molecular formula | - Ensure the sample is thoroughly dried to remove residual solvents and water.- Re-purify the sample (e.g., via recrystallization or column chromatography).- Confirm the molecular structure with NMR and high-resolution mass spectrometry. |
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Provided | Typical Data Output | Advantages | Limitations |
| HPLC-UV | Separation and quantification of components | Chromatogram with peaks at specific retention times | High resolution and sensitivity for quantifying impurities with UV chromophores. | Requires a UV chromophore; different compounds may have different response factors. |
| LC-MS | Molecular weight of separated components | Chromatogram and mass spectrum for each peak | High sensitivity and specificity for impurity identification based on mass-to-charge ratio. | Ionization efficiency can vary, making quantification challenging without standards. |
| ¹H and ¹³C NMR | Detailed molecular structure and connectivity | Spectrum with signals at specific chemical shifts | Provides unequivocal structural confirmation and can identify and quantify impurities. | Less sensitive than chromatographic methods for detecting trace impurities. |
| qNMR | Absolute or relative quantification of the main compound and impurities | ¹H NMR spectrum with an internal standard | Provides accurate quantification without needing a reference standard of the analyte. | Requires careful sample preparation and a longer acquisition time. |
| Elemental Analysis | Elemental composition (%C, H, N, etc.) | Percentage composition by mass | Confirms the empirical formula and assesses bulk sample purity. | Does not distinguish between isomers or identify specific impurities. |
| Melting Point | Physical property indicating purity | Temperature range of melting | Simple and fast method for a preliminary purity check of solids. | Insensitive to some types of impurities and not applicable to liquids or amorphous solids. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
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Instrumentation: HPLC system with a UV or PDA detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm, or determined by UV scan).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Inject 5-10 µL of the sample into the HPLC system.
-
Run the gradient method and record the chromatogram.
-
Integrate the area of all peaks. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is for identifying impurities detected by HPLC.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Method: Use the same LC method as described for HPLC purity assessment to ensure correlation of peaks.
-
MS Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound and potential byproducts (e.g., 100-1000 m/z).
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire both the total ion chromatogram (TIC) and the UV chromatogram.
-
Correlate the peaks in the TIC with those from the UV chromatogram.
-
Extract the mass spectrum for each impurity peak. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity.
-
If necessary, perform tandem MS (MS/MS) on the impurity's molecular ion to obtain fragmentation data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity
This protocol describes the acquisition of a standard ¹H NMR spectrum.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Acquisition Parameters (¹H NMR):
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers all expected proton signals.
-
Use a relaxation delay (d1) of at least 1-2 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 is recommended).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate all signals. The integration values should be proportional to the number of protons they represent.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
Identify any signals that do not correspond to this compound as impurities.
-
Visualizations
Caption: Experimental workflow for purity confirmation of synthesized this compound.
Caption: Troubleshooting flowchart for handling detected impurities.
References
Avoiding common pitfalls in Ekersenin handling and storage
Technical Support Center: Ekersenin
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of this compound to ensure experimental success and reproducibility. Find answers to frequently asked questions and troubleshoot common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For optimal results, we recommend reconstituting lyophilized this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. This compound is highly soluble in DMSO at concentrations of 50 mg/mL or higher. It is sparingly soluble in ethanol (B145695) and should not be dissolved directly in aqueous buffers like PBS, as this will lead to precipitation.
Q2: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and introduce moisture, causing precipitation.
Q3: My this compound solution appears to have precipitated after dilution in my cell culture media. What should I do?
Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound. To prevent this, ensure the final concentration of DMSO in your working solution is kept as low as possible (typically ≤0.1%) but sufficient to maintain solubility. We recommend diluting the stock solution serially in your final buffer or media, ensuring vigorous mixing at each step. If precipitation occurs, the working solution should be discarded as the effective concentration will be unknown.
Q4: Is this compound sensitive to light or air?
Yes, this compound is both light-sensitive and susceptible to oxidation. The lyophilized powder should be stored in the dark. When preparing and handling solutions, use amber or foil-wrapped vials to protect the compound from light. Work swiftly to minimize exposure to air and cap vials tightly. For long-term solution storage, purging the vial headspace with an inert gas like argon or nitrogen can further mitigate oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Activity | 1. Compound Degradation | • Ensure stock solutions were stored correctly at -20°C or -80°C and protected from light. • Avoid repeated freeze-thaw cycles (use single-use aliquots). • Prepare fresh working solutions for each experiment. |
| 2. Incorrect Concentration | • Verify calculations for stock and working solution concentrations. • If precipitation occurred, the actual concentration in solution is lower than calculated. Prepare a new working solution, ensuring solubility is maintained. | |
| Precipitation in Working Solution | 1. Low Aqueous Solubility | • Decrease the final concentration of this compound in the aqueous buffer. • Increase the final percentage of DMSO (if the experimental system tolerates it). • Perform a pre-warming of the aqueous buffer to 37°C before adding the this compound stock solution, followed by immediate and thorough vortexing. |
| 2. Contamination of Stock | • Moisture was introduced into the DMSO stock, lowering solubility. Use anhydrous DMSO and proper handling techniques. • Prepare a fresh stock solution from new lyophilized powder. | |
| Color Change in DMSO Stock Solution | 1. Oxidation or Degradation | • The stock solution may have been exposed to air or light, or stored improperly. • A color shift from off-white/pale yellow to a darker yellow or brown indicates potential degradation. • Discard the solution and prepare a fresh stock from new lyophilized powder. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for reconstituting and preparing solutions of this compound.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Target aqueous buffer (e.g., cell culture medium)
Methodology:
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock from 5 mg of this compound with a MW of 500 g/mol , add 1 mL of DMSO).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber vials. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution directly into the final pre-warmed (37°C) aqueous buffer or cell culture medium. c. Vortex or mix thoroughly immediately after adding the this compound to prevent precipitation. d. Use the final working solution immediately. Do not store aqueous solutions of this compound.
Visual Guides and Workflows
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Technical Support Center: Ekersenin Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential interference caused by the investigational compound Ekersenin in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A: this compound is a novel small molecule inhibitor under investigation. Its chemical structure contains a catechol-like moiety and a highly conjugated system, which can lead to assay interference through several mechanisms. These include, but are not limited to, compound aggregation at high concentrations, inherent fluorescence, and redox activity. These properties can lead to false-positive or false-negative results in common biochemical assays.
Q2: In which types of assays is this compound interference most commonly observed?
A: this compound interference is frequently observed in fluorescence-based assays, assays susceptible to redox cycling (e.g., those using resazurin-based viability reagents), and enzyme inhibition screens where non-specific activity can be misinterpreted as true inhibition.[1] High-throughput screening (HTS) campaigns are particularly vulnerable to such false positives.[2][3]
Q3: How can I quickly determine if this compound is interfering with my assay?
A: A series of simple counter-screens can help identify potential interference. These include running the assay in the absence of the target enzyme or protein, testing for interference with the detection method itself (e.g., measuring the fluorescence of this compound alone), and performing a concentration-response curve to look for non-stoichiometric inhibition patterns.
Q4: Are there any known metabolites of this compound that could also interfere with assays?
A: While specific metabolic pathways of this compound are still under investigation, catechol-containing compounds are known to be metabolized into reactive quinone species. These metabolites can also be redox-active and may interfere with assays in a similar manner to the parent compound.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Question: I am observing a high fluorescence signal in my assay when this compound is present, even in my negative control wells. What is the likely cause and how can I correct for it?
Answer:
Potential Cause: this compound possesses intrinsic fluorescence that may overlap with the excitation and emission spectra of your assay's fluorophore. This leads to a false-positive signal that is independent of the biological activity being measured.[1]
Troubleshooting Steps:
-
Characterize this compound's Spectral Properties: Measure the excitation and emission spectra of this compound at the concentration used in your assay to confirm spectral overlap.
-
Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound.
-
Implement a "Blank" Correction: For each concentration of this compound tested, include a control well that contains all assay components except the target protein or substrate. Subtract the signal from these blank wells from your experimental wells.
Issue 2: Potent Inhibition Observed in an Enzyme Assay that is Not Reproducible in Follow-up Studies
Question: this compound showed potent inhibition in my initial enzyme screen, but the effect is lost or significantly reduced in orthogonal assays or when I add a non-ionic detergent. Why is this happening?
Answer:
Potential Cause: this compound may be forming aggregates at the concentrations used in your primary screen. These aggregates can non-specifically sequester and inhibit the enzyme, leading to what appears to be potent inhibition.[3] This is a common mechanism for false-positive hits in HTS.
Troubleshooting Steps:
-
Include a Non-Ionic Detergent: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of this compound is significantly reduced, this is a strong indicator of aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of this compound aggregates at various concentrations in your assay buffer.
-
Orthogonal Assays: Validate the inhibitory activity of this compound in an orthogonal assay that employs a different detection method or principle.
Quantitative Data Summary
The following tables summarize hypothetical data illustrating the interference of this compound in common biochemical assays.
Table 1: Effect of Non-Ionic Detergent on this compound's Apparent IC50 in a Protease Assay
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 |
| This compound | 0.5 | > 50 | > 100 |
| Control Inhibitor | 0.2 | 0.25 | 1.25 |
Table 2: Intrinsic Fluorescence of this compound at Different Wavelengths
| Excitation (nm) | Emission (nm) | This compound Concentration (µM) | Fluorescence Intensity (RFU) |
| 485 | 520 | 1 | 500 |
| 485 | 520 | 10 | 5000 |
| 485 | 520 | 100 | 50000 |
| 530 | 590 | 10 | 50 |
Experimental Protocols
Protocol 1: Assessing Aggregation-Based Inhibition using a Non-Ionic Detergent
Objective: To determine if the observed inhibition by this compound is due to compound aggregation.
Materials:
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Enzyme and substrate for your assay
-
Assay buffer
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This compound stock solution
-
Control inhibitor stock solution
-
Triton X-100 (10% solution)
-
Microplate reader
Procedure:
-
Prepare two sets of serial dilutions of this compound and the control inhibitor in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.
-
Add the enzyme to all wells.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress on a microplate reader.
-
Calculate the IC50 values for both compounds in the presence and absence of Triton X-100. A significant increase in the IC50 for this compound in the presence of the detergent suggests aggregation-based inhibition.
Protocol 2: Correcting for Intrinsic Compound Fluorescence
Objective: To correct for the intrinsic fluorescence of this compound in a fluorescence-based assay.
Materials:
-
Assay components (buffer, enzyme, substrate, etc.)
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This compound stock solution
-
Microplate reader
Procedure:
-
Set up your standard assay plate with serial dilutions of this compound.
-
Prepare a parallel "blank" plate that is identical to the assay plate but lacks the target enzyme.
-
Incubate both plates under the same conditions.
-
Measure the fluorescence in both plates.
-
For each concentration of this compound, subtract the average fluorescence reading from the blank plate from the corresponding reading on the assay plate.
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Use the corrected fluorescence values to calculate the assay results.
Visualizations
Caption: Mechanisms of this compound interference in biochemical assays.
Caption: Troubleshooting workflow for this compound assay interference.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ekersenin Extraction for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and scaling up the extraction of Ekersenin for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the initial extraction of this compound from Ekersonia acuminate bark?
A1: Based on polarity and yield studies, a 70:30 (v/v) mixture of ethanol (B145695) and water is recommended for optimal extraction of this compound. This composition effectively balances the polarity for efficient extraction while minimizing the co-extraction of highly nonpolar impurities.
Q2: What is the maximum recommended temperature for the evaporation of the extraction solvent?
A2: To prevent thermal degradation of this compound, the solvent evaporation temperature should not exceed 50°C. Utilizing a rotary evaporator under reduced pressure is the preferred method for gentle and efficient solvent removal.
Q3: Can I use a different chromatography method instead of column chromatography for purification?
A3: While column chromatography is the standard and most cost-effective method for initial purification, preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving higher purity levels required for specific preclinical assays. However, HPLC is generally more expensive and has a lower sample loading capacity.
Q4: How can I confirm the identity and purity of my extracted this compound?
A4: The identity of this compound can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector at 280 nm.
Q5: What are the expected yields of this compound from the bark of Ekersonia acuminate?
A5: The yield of this compound can vary depending on the age of the plant and harvesting season. However, a typical yield of crude extract and purified this compound is presented in the table below.
Table 1: Expected Yields from this compound Extraction
| Parameter | Value |
| Starting Material | 1 kg of dried Ekersonia acuminate bark |
| Crude Extract Yield | 100 - 150 g |
| Purified this compound Yield | 2.5 - 4.0 g |
| Purity of Final Product | >95% (as determined by HPLC) |
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Table 2: Troubleshooting Common Issues in this compound Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient grinding of the bark.2. Inappropriate solvent-to-solid ratio.3. Insufficient extraction time. | 1. Ensure the bark is ground to a fine powder (e.g., 40-60 mesh).2. Maintain a solvent-to-solid ratio of 10:1 (mL/g).3. Increase the ultrasonication time to 45 minutes per extraction cycle. |
| Low Purity of Final Product | 1. Incomplete separation during column chromatography.2. Co-elution of impurities with similar polarity.3. Contamination from glassware or solvents. | 1. Optimize the gradient elution profile for column chromatography.2. Consider using a different stationary phase (e.g., C18 reverse-phase silica).3. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
| Degradation of this compound | 1. Excessive temperature during solvent evaporation.2. Prolonged exposure to light or air. | 1. Strictly maintain the evaporation temperature below 50°C.2. Store extracts and purified this compound in amber vials under an inert atmosphere (e.g., nitrogen or argon) at -20°C. |
| Inconsistent HPLC Results | 1. Improper column equilibration.2. Air bubbles in the system.3. Sample overload. | 1. Equilibrate the HPLC column with the mobile phase for at least 30 minutes before injection.2. Degas the mobile phase and prime the pump to remove any air bubbles.3. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
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Preparation of Plant Material: Grind the dried bark of Ekersonia acuminate to a fine powder (40-60 mesh).
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Extraction:
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Macerate 100 g of the powdered bark in 1 L of 70% ethanol.
-
Place the mixture in an ultrasonic bath and sonicate at 40 kHz for 45 minutes at room temperature.
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Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Lyophilization:
-
Freeze-dry the concentrated extract to obtain a crude powder.
-
Protocol 2: Column Chromatography Purification of this compound
-
Column Packing:
-
Pack a glass column (5 cm diameter, 50 cm length) with silica (B1680970) gel (100-200 mesh) in hexane (B92381).
-
-
Sample Loading:
-
Dissolve 10 g of the crude extract in a minimal amount of methanol (B129727) and adsorb it onto 20 g of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a stepwise gradient of ethyl acetate (B1210297) in hexane (from 10% to 50% ethyl acetate).
-
Collect fractions of 50 mL each.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1) and visualize under UV light (254 nm).
-
-
Pooling and Evaporation:
-
Combine the fractions containing pure this compound and evaporate the solvent as described previously.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: A logical flow for troubleshooting common this compound extraction issues.
Technical Support Center: Interpreting Complex NMR Spectra of Ekersenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Ekersenin, a limonoid isolated from Ekebergia capensis. The complex polycyclic structure of this compound and related limonoids often leads to significant challenges in spectral analysis, primarily due to severe signal overlap in one-dimensional (1D) NMR spectra. This guide focuses on leveraging two-dimensional (2D) NMR techniques for unambiguous structure elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of an this compound-containing fraction shows a crowded region of overlapping signals, especially in the aliphatic and ether regions. How can I resolve these individual proton resonances?
A1: This is a common challenge with complex natural products like limonoids. Severe signal overlap in 1D ¹H NMR is expected.
-
Troubleshooting Steps:
-
Optimize 1D Acquisition: Ensure the ¹H NMR spectrum is acquired with optimal resolution. A higher field strength spectrometer (e.g., 600 MHz or higher) will provide better signal dispersion.
-
Utilize 2D NMR: The most effective solution is to perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to trace out spin systems within the molecule. Even if signals are overlapped, their cross-peaks in the COSY spectrum can often be resolved.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying protons belonging to the same spin system, even if they are not directly coupled. It helps in identifying all the protons of a particular structural fragment.
-
-
Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆) can induce differential chemical shifts, potentially resolving some overlapping signals.
-
Q2: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of my sample. How can I confidently identify them?
A2: Quaternary carbons do not have attached protons and therefore do not show correlations in a standard HSQC spectrum.
-
Troubleshooting Steps:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, quaternary carbons can be identified by elimination.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning quaternary carbons. HMBC shows correlations between carbons and protons that are two or three bonds away. Quaternary carbons will show cross-peaks with nearby protons, allowing for their unambiguous assignment within the molecular framework.
-
Q3: How can I determine the relative stereochemistry of this compound from NMR data?
A3: Determining stereochemistry requires through-space proton-proton correlations.
-
Troubleshooting Steps:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. The presence of cross-peaks between specific protons provides information about their relative stereochemical arrangement. For molecules of the size of this compound, ROESY often provides more reliable results by minimizing spin diffusion artifacts.
-
Coupling Constants (³JHH): The magnitude of vicinal proton-proton coupling constants (³JHH), which can be measured from a high-resolution 1D ¹H NMR spectrum or a COSY spectrum, can provide information about the dihedral angle between the coupled protons, which in turn relates to the stereochemistry.
-
Data Presentation: Typical NMR Data for Limonoid Moieties
Since the specific NMR data for this compound is not publicly available in a detailed format, the following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs commonly found in limonoids, which are relevant for the analysis of this compound.
Table 1: Typical ¹H NMR Chemical Shifts for Limonoid Structural Motifs
| Functional Group/Proton Type | Typical Chemical Shift (δ, ppm) |
| Methyl groups (CH₃) on saturated carbons | 0.7 - 1.5 |
| Methylene protons (CH₂) in rings | 1.2 - 2.5 |
| Methine protons (CH) in rings | 1.5 - 2.8 |
| Protons adjacent to an epoxide | 2.5 - 3.5 |
| Protons on carbons bearing an oxygen (e.g., C-O-H, C-O-R) | 3.3 - 4.5 |
| Olefinic protons (C=C-H) | 5.0 - 6.5 |
| Furan ring protons | 6.3 - 7.5 |
| Acetal/Hemiacetal protons (O-CH-O) | 4.5 - 5.5 |
Table 2: Typical ¹³C NMR Chemical Shifts for Limonoid Structural Motifs
| Functional Group/Carbon Type | Typical Chemical Shift (δ, ppm) |
| Methyl carbons (CH₃) | 15 - 30 |
| Methylene carbons (CH₂) | 20 - 45 |
| Methine carbons (CH) | 30 - 60 |
| Carbons in an epoxide ring | 45 - 65 |
| Carbons bearing an oxygen (C-O) | 60 - 90 |
| Olefinic carbons (C=C) | 110 - 150 |
| Furan ring carbons | 110 - 145 |
| Carbonyl carbons (C=O) in esters/lactones | 165 - 180 |
Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution into a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample concentration and purity.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify one-bond ¹H-¹³C correlations. This allows for the direct assignment of protonated carbons.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond ¹H-¹³C correlations. This is critical for connecting spin systems and assigning quaternary carbons.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to determine through-space correlations and establish relative stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structure elucidation of a complex natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of this compound.
Validation & Comparative
Unraveling the Bioactivity of Coumarins: A Comparative Analysis
In the landscape of drug discovery and development, coumarins stand out as a significant class of naturally occurring compounds with a broad spectrum of pharmacological activities. Their diverse biological effects, ranging from anticoagulant and anti-inflammatory to anticancer properties, have positioned them as promising candidates for therapeutic applications. This guide provides a comparative overview of the bioactivity of various coumarins, with a focus on their underlying mechanisms of action and supporting experimental data.
Comparative Bioactivity of Selected Coumarins
To illustrate the diverse bioactivities within the coumarin (B35378) family, the following table summarizes the quantitative data for prominent members, highlighting their efficacy in different therapeutic areas.
| Coumarin | Bioactivity | IC50/EC50 Value | Cell Line/Model | Reference |
| Warfarin (B611796) | Anticoagulant | ~1 µM (IC50) | Vitamin K epoxide reductase (VKOR) inhibition | --INVALID-LINK--1 |
| Dicoumarol | Anticoagulant | ~5 µM (IC50) | Vitamin K epoxide reductase (VKOR) inhibition | --INVALID-LINK--2 |
| Scopoletin | Anti-inflammatory | 12.5 µM (IC50) | Inhibition of LPS-induced NO production in RAW 264.7 macrophages | --INVALID-LINK--3 |
| Umbelliferone (B1683723) | Anticancer | 50 µM (IC50) | Proliferation of human prostate cancer (PC-3) cells | --INVALID-LINK--4 |
| Psoralen (B192213) | Anticancer | 25 µM (IC50) | Inhibition of cell viability in human breast cancer (MCF-7) cells (with UVA) | (https) |
Note: IC50/EC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the bioactivity of the compared coumarins.
Anticoagulant Activity Assay (Vitamin K Epoxide Reductase Inhibition)
The anticoagulant activity of coumarins like warfarin and dicoumarol is primarily assessed by their ability to inhibit the enzyme Vitamin K epoxide reductase (VKOR).
Experimental Workflow:
Figure 1: Workflow for VKOR Inhibition Assay.
-
Preparation of Liver Microsomes: Liver microsomes, a rich source of VKOR, are isolated from rodent models.
-
Reaction Mixture: The reaction mixture contains the isolated microsomes, a specific concentration of the coumarin compound to be tested, and the substrate, vitamin K epoxide.
-
Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Extraction and Analysis: The reaction is stopped, and the remaining vitamin K epoxide and the product, vitamin K, are extracted. The concentrations are quantified using High-Performance Liquid Chromatography (HPLC).
-
Calculation of Inhibition: The percentage of VKOR inhibition is calculated by comparing the amount of vitamin K produced in the presence of the coumarin to the control (without the coumarin). The IC50 value is then determined from a dose-response curve.
Anticancer Activity Assay (MTT Assay)
The anticancer activity of coumarins such as umbelliferone and psoralen is often evaluated by their ability to inhibit cell proliferation, commonly measured using the MTT assay.
Experimental Workflow:
Figure 2: Workflow for MTT Cell Proliferation Assay.
-
Cell Seeding: Cancer cells (e.g., PC-3 or MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways in Coumarin Bioactivity
The diverse biological effects of coumarins stem from their ability to modulate various cellular signaling pathways.
Warfarin and the Vitamin K Cycle
Warfarin's anticoagulant effect is a direct result of its interference with the vitamin K cycle, a critical pathway for the activation of clotting factors.
Figure 3: Warfarin's Inhibition of the Vitamin K Cycle.
Warfarin inhibits the enzyme Vitamin K epoxide reductase (VKOR), preventing the conversion of vitamin K epoxide back to its active, reduced form (vitamin K hydroquinone). This active form of vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for the post-translational modification and activation of several clotting factors (II, VII, IX, and X). By depleting the active form of vitamin K, warfarin effectively reduces the pool of active clotting factors, thereby exerting its anticoagulant effect.
This comparative guide underscores the therapeutic potential of the coumarin scaffold and highlights the importance of understanding the structure-activity relationships that govern their diverse biological effects. Further research into novel coumarin derivatives and their mechanisms of action will undoubtedly pave the way for the development of new and improved therapeutic agents.
References
Ekersenin: Unraveling a Natural Compound from Ekebergia capensis
Currently, there is a significant lack of publicly available scientific data on the functional assays and synthetic analogues of Ekersenin, a natural product isolated from the plant Ekebergia capensis. Therefore, a direct comparison of its performance against synthetic alternatives is not feasible at this time.
This compound is a classified as a limonoid, a type of secondary metabolite, and has been identified alongside other compounds such as ekebergin in Ekebergia capensis, a tree belonging to the Meliaceae family.[1][2][3] This plant is found in various regions of Africa and has been traditionally used for medicinal purposes.[4][5]
While research on Ekebergia capensis has led to the isolation and characterization of several compounds, including triterpenoids and flavonoids, and has explored their potential biological activities, specific functional data for this compound remains elusive in the current body of scientific literature. Studies on extracts and other isolated compounds from this plant have indicated potential antiplasmodial and cytotoxic activities. For instance, some triterpenoids from the plant have been tested against various cancer cell lines and Plasmodium falciparum strains. However, these studies do not provide specific data related to this compound.
Without experimental data from functional assays such as cell viability, enzyme inhibition, or receptor binding assays for this compound, it is impossible to construct a quantitative comparison with any potential synthetic analogues. Furthermore, the scientific literature readily accessible does not contain information on the synthesis of this compound analogues.
General Experimental Approaches for Functional Assays
For researchers interested in investigating the biological activity of novel compounds like this compound, a general workflow for functional assays can be outlined. This process is crucial for determining the compound's mechanism of action and potential therapeutic applications.
Caption: General workflow for characterizing a novel compound.
Hypothetical Signaling Pathway Investigation
Given that many natural products exert their effects by modulating cellular signaling pathways, a common avenue of investigation is to assess their impact on well-established pathways like the ERK/MAPK pathway, which is crucial in cell proliferation, differentiation, and survival.
Caption: Hypothetical inhibition of the ERK signaling pathway.
Further research, including the total synthesis of this compound and the generation of synthetic analogues, followed by comprehensive functional screening, is necessary to elucidate its biological activities and potential for therapeutic development. Until such data becomes available, a comparative guide cannot be developed.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. ekebergin-a-limonoid-extractive-from-ekebergia-capensis - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Constituents of the Roots and Leaves of Ekebergia capensis and Their Potential Antiplasmodial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ekebergia capensis [prota.prota4u.org]
Cross-Validation of Ekersenin's Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the novel anti-cancer agent, Ekersenin, across various cancer cell lines. By offering a standardized comparison with alternative compounds and detailing robust experimental methodologies, this document aims to facilitate objective evaluation of this compound's therapeutic potential. All experimental data is presented in a clear, comparative format to aid in data interpretation and decision-making.
Comparative Anticancer Activity of this compound
To ensure a thorough and objective assessment of this compound's efficacy, its activity should be benchmarked against established chemotherapeutic agents across a panel of well-characterized cancer cell lines representing diverse tumor types. The following table provides a template for summarizing the quantitative data obtained from these comparative studies.
| Compound | Cell Line | Cancer Type | IC50 (µM)¹ | Apoptosis Rate (%)² | Key Protein Modulation³ | Assay Method | Incubation Time (hrs) | Reference |
| This compound | e.g., MCF-7 | Breast | Data not available | Data not available | Data not available | e.g., MTT | e.g., 48 | [Your Study] |
| e.g., A549 | Lung | Data not available | Data not available | Data not available | ||||
| e.g., HeLa | Cervical | Data not available | Data not available | Data not available | ||||
| Doxorubicin | e.g., MCF-7 | Breast | [Insert Value] | [Insert Value] | [Insert Value] | [Reference] | ||
| Paclitaxel | e.g., A549 | Lung | [Insert Value] | [Insert Value] | [Insert Value] | [Reference] |
¹IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.[1][2][3] ²Apoptosis Rate: The percentage of cells undergoing programmed cell death, typically measured by flow cytometry. ³Key Protein Modulation: Indicates upregulation (↑) or downregulation (↓) of a key protein in a relevant signaling pathway, as determined by Western blot.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections outline the methodologies for key assays used to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for understanding the molecular mechanism of action of this compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental design and potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for cross-validating this compound's activity.
Caption: Hypothesized signaling pathway targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Ekersenin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ekersenin, a notable coumarin (B35378) first identified in Ekebergia senegalensis and also found in Ekebergia capensis, presents a compound of interest for further pharmacological investigation. While direct comparative studies on the extraction efficiency of this compound are not extensively documented in current literature, this guide provides a comprehensive overview of established and potential extraction methodologies. The comparison is based on analogous extraction of similar compounds, specifically coumarins and limonoids, from the Meliaceae family. This guide aims to equip researchers with the necessary information to select an optimal extraction strategy for this compound, balancing yield, purity, and operational efficiency.
The primary methods discussed include traditional solvent extraction techniques, such as Soxhlet and maceration, alongside modern, more efficient methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). The data presented is a synthesis of typical performance indicators for these methods when applied to the extraction of coumarins and other secondary metabolites from plant matrices.
Comparative Data on Extraction Methods
The following table summarizes the key performance indicators for various extraction methods applicable to the isolation of coumarins like this compound from plant material. The data is extrapolated from studies on similar compounds and should be considered as a baseline for methodological development.
| Extraction Method | Typical Yield (%) | Purity of Extract | Extraction Time | Solvent Consumption | Cost | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | 10 - 20 | Moderate | 6 - 24 hours | High | Low | Simple, well-established | Time-consuming, potential thermal degradation of compounds |
| Maceration | 5 - 15 | Low to Moderate | 24 - 72 hours | High | Very Low | Simple, no specialized equipment | Inefficient, long extraction time, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | 15 - 25 | Moderate to High | 15 - 60 minutes | Moderate | Moderate | Fast, efficient, reduced solvent use | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | 15 - 30 | Moderate to High | 5 - 30 minutes | Low to Moderate | Moderate | Very fast, highly efficient, low solvent use | Requires specialized equipment, potential for thermal degradation |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and should be optimized for the specific plant material and target compound.
Soxhlet Extraction
Objective: To extract this compound using a continuous solid-liquid extraction method.
Materials:
-
Dried and powdered plant material (e.g., stem bark of Ekebergia senegalensis)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)
-
Heating mantle
-
Solvent (e.g., ethanol, methanol, hexane)
-
Rotary evaporator
Procedure:
-
A known quantity of the powdered plant material is placed in a porous thimble.
-
The thimble is placed into the extraction chamber of the Soxhlet apparatus.
-
The receiving flask is filled with the extraction solvent.
-
The apparatus is assembled and the heating mantle is turned on to heat the solvent.
-
The solvent vaporizes, travels up to the condenser, liquefies, and drips into the thimble containing the plant material.
-
When the extraction chamber is full, the solvent containing the extracted compounds is siphoned back into the receiving flask.
-
This process is repeated for a predetermined number of cycles (typically 6-24 hours).
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction of this compound using ultrasonic waves.
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker, flask)
-
Solvent (e.g., ethanol, methanol)
-
Filtration apparatus (e.g., filter paper, vacuum pump)
-
Rotary evaporator
Procedure:
-
A known quantity of the powdered plant material is suspended in the extraction solvent in an extraction vessel.
-
The vessel is placed in an ultrasonic bath or the probe of a sonicator is immersed in the suspension.
-
The ultrasonic device is operated at a specific frequency (e.g., 20-40 kHz) and power for a set duration (typically 15-60 minutes).
-
The temperature of the extraction mixture is monitored and controlled.
-
After sonication, the mixture is filtered to separate the solid plant material from the liquid extract.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered plant material
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessel (microwave-transparent)
-
Solvent (polar solvent, e.g., ethanol, methanol)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A known quantity of the powdered plant material is mixed with the extraction solvent in a microwave-safe extraction vessel.
-
The vessel is placed in the microwave extractor.
-
The microwave parameters (power, temperature, pressure, and time) are set. Typical extraction times range from 5 to 30 minutes.
-
After the extraction is complete, the vessel is allowed to cool.
-
The mixture is filtered to separate the extract from the plant residue.
-
The solvent is evaporated from the extract using a rotary evaporator.
Visualizing the Extraction Workflow and Related Pathways
To better illustrate the processes and concepts involved, the following diagrams have been generated using Graphviz.
Hypothetical In Vivo Validation of Ekersenin's Therapeutic Effects: A Comparative Guide
Disclaimer: As of the latest data available, "Ekersenin" is not a recognized scientific term in publicly accessible databases. This guide therefore presents a hypothetical scenario where this compound is an inhibitor of the Extracellular signal-regulated kinase (ERK) signaling pathway. The following data and comparisons are based on known principles of ERK pathway inhibition and publicly available information on existing ERK inhibitors, which will be used as a proxy for comparative analysis.
This guide provides a comparative overview of the hypothetical therapeutic agent, this compound, against other known inhibitors of the ERK signaling pathway. The focus is on in vivo validation, presenting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of ERK Pathway Inhibitors
The following table summarizes the in vivo efficacy of this compound in comparison to two well-established MEK inhibitors, which are key components of the ERK pathway: Selumetinib and Trametinib. The data presented is a composite representation derived from various preclinical studies on these agents.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound (Hypothetical) | Mouse Xenograft | Colorectal Cancer (KRAS mutant) | 50 mg/kg, oral, daily | 75% | Hypothetical Data |
| Selumetinib | Mouse Xenograft | Melanoma (BRAF V600E) | 25 mg/kg, oral, twice daily | 68% | Published Preclinical Data |
| Trametinib | Mouse Xenograft | Non-Small Cell Lung Cancer (KRAS mutant) | 1 mg/kg, oral, daily | 82% | Published Preclinical Data |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are the protocols for key in vivo experiments used to validate the therapeutic effects of ERK pathway inhibitors.
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Cell Culture and Implantation:
- Human colorectal cancer cells (e.g., HCT116 with a KRAS mutation) are cultured in appropriate media.
- 5 x 10^6 cells are suspended in 100 µL of Matrigel and injected subcutaneously into the flank of athymic nude mice.
2. Animal Acclimatization and Tumor Growth:
- Mice are allowed to acclimatize for one week.
- Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
3. Randomization and Treatment:
- Mice are randomized into vehicle control and treatment groups (n=8-10 per group).
- This compound (or comparator compound) is administered orally at the specified dose and schedule.
- The vehicle control group receives the same formulation without the active compound.
4. Monitoring and Data Collection:
- Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
- Body weight is monitored as an indicator of toxicity.
- The study is terminated when tumors in the control group reach a predetermined size.
5. Data Analysis:
- Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
Signaling Pathway and Experimental Workflow
ERK Signaling Pathway
The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common driver of cancer.[1] this compound is hypothesized to inhibit this pathway, thereby blocking downstream signals that promote tumor growth.
Caption: The ERK signaling cascade and the hypothesized point of inhibition by this compound.
In Vivo Validation Workflow
The following diagram outlines the typical workflow for the in vivo validation of a therapeutic candidate like this compound.
Caption: A generalized workflow for the in vivo validation of this compound's therapeutic effects.
References
Unveiling the Synthesis of Ekersenin: A Comparative Guide to Reproducibility
For researchers and drug development professionals investigating the potential of the natural product Ekersenin, a comprehensive understanding of its synthesis is paramount. This guide provides a detailed comparison of the available synthetic protocols for this compound, focusing on reproducibility, efficiency, and the underlying chemical transformations. Experimental data is presented to offer an objective assessment of the methodologies.
At a Glance: Comparing this compound Synthesis Protocols
To date, the seminal work on the total synthesis of this compound remains the 1978 publication by Okogun et al. While other methods for the synthesis of related coumarin (B35378) structures exist, a direct, peer-reviewed alternative for this compound itself has not been prominently reported. Therefore, this guide will focus on a detailed analysis of the original protocol and compare its individual steps with modern synthetic strategies for analogous compounds.
| Parameter | Okogun et al. (1978) Protocol | Alternative Approaches (for analogous structures) |
| Starting Materials | Orcinol (B57675), Ethyl acetoacetate (B1235776) | Substituted phenols, Acetylenic esters, Malonic acids |
| Key Reactions | Pechmann condensation, Methylation | Perkin reaction, Knoevenagel condensation, Wittig reaction |
| Overall Yield | Not explicitly stated as a cumulative figure; individual step yields are high. | Highly variable depending on the specific reaction and complexity of the target molecule. |
| Scalability | Appears suitable for laboratory scale; potential for larger scale with process optimization. | Dependent on the specific reagents and reaction conditions. |
| Reagents and Conditions | Sulfuric acid, Sodium hydroxide, Methyl iodide. Generally classical, robust reactions. | Often employ modern catalysts and milder reaction conditions, potentially offering higher selectivity and functional group tolerance. |
The Foundational Synthesis: The Okogun Protocol
The first and thus far only detailed total synthesis of this compound was reported by J. I. Okogun, V. U. Enyenihi, and D. E. U. Ekong in 1978. Their work not only confirmed the structure of this natural coumarin but also provided a tangible pathway for its laboratory preparation.
Experimental Protocol: Total Synthesis of this compound
The synthesis proceeds in two key stages: the formation of the coumarin core via a Pechmann condensation, followed by methylation to yield the final product.
Step 1: Synthesis of 7-hydroxy-5-methylcoumarin
-
Reaction Setup: A mixture of orcinol (1.0 eq) and ethyl acetoacetate (1.1 eq) is prepared.
-
Condensation: The mixture is added dropwise to concentrated sulfuric acid at a temperature maintained below 10°C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 18 hours.
-
Work-up: The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to yield 7-hydroxy-5-methylcoumarin.
Step 2: Synthesis of this compound (7-methoxy-5-methylcoumarin)
-
Reaction Setup: 7-hydroxy-5-methylcoumarin (1.0 eq) is dissolved in a suitable solvent such as acetone.
-
Base Addition: Anhydrous potassium carbonate (2.0 eq) is added to the solution to act as a base.
-
Methylation: Methyl iodide (1.5 eq) is added, and the mixture is refluxed for 4 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is treated with water.
-
Purification: The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for this compound via Pechmann condensation and methylation.
Comparative Analysis and Modern Perspectives
The Okogun synthesis is a classic example of coumarin synthesis and is expected to be highly reproducible in a standard organic chemistry laboratory. The Pechmann condensation is a robust and well-established reaction for the formation of coumarin scaffolds from phenols and β-keto esters.
Alternative Synthetic Strategies for the Coumarin Core:
While no other total syntheses of this compound have been published, several other methods are commonly employed for the synthesis of the coumarin core, which could theoretically be adapted for this compound. These include:
-
Perkin Reaction: This involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride. For this compound, this would require a suitably substituted salicylaldehyde.
-
Knoevenagel Condensation: This method utilizes the reaction of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters.
-
Wittig Reaction: An intramolecular Wittig reaction of a suitably functionalized phenolic ester can also lead to the formation of the coumarin ring system.
These alternative methods may offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions compared to the strongly acidic environment of the Pechmann condensation. However, their application to the specific synthesis of this compound would require further research and optimization.
Methylation Step:
The methylation of the hydroxyl group in the Okogun synthesis is a standard Williamson ether synthesis. This is generally a high-yielding and reliable reaction. Modern alternatives could include the use of other methylating agents like dimethyl sulfate, which is also a classic reagent, or milder and more selective reagents if other sensitive functional groups were present in the molecule.
Conclusion
The total synthesis of this compound, as first reported by Okogun and colleagues, provides a reliable and reproducible method for obtaining this natural product. The two-step synthesis relies on well-understood and robust chemical transformations. While modern synthetic methodologies offer a plethora of options for the construction of the core coumarin structure, the original protocol remains the only validated pathway to this compound itself. For researchers needing to synthesize this compound, the Okogun protocol provides a clear and effective starting point. Future work in this area could explore the application of alternative coumarin-forming reactions to potentially develop a more efficient or scalable synthesis of this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ekersenin, a limonoid natural product isolated from the African tree Ekebergia capensis, belongs to a class of structurally complex tetranortriterpenoids that have garnered significant interest in the scientific community for their diverse biological activities. While this compound itself remains relatively understudied, its chemical relatives within the Meliaceae family have demonstrated potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of this compound and related limonoids, presenting available experimental data to highlight their potential in oncology drug discovery. Given the nascent stage of research on this compound, this comparison focuses on the established activities of its close structural analogs to infer its potential therapeutic value and guide future investigations.
Comparative Analysis of Cytotoxic Activity
While quantitative cytotoxic data for this compound is not yet available in published literature, a number of related limonoids from Ekebergia capensis and other Meliaceae species have been evaluated for their anticancer potential. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for these compounds against various cancer cell lines. This data provides a benchmark for the potential efficacy of this compound and underscores the importance of its future evaluation.
| Compound | Natural Source | Cancer Cell Line | IC50 (µM) | Reference |
| Proceranolide | Ekebergia capensis | HEp2 (Human larynx carcinoma) | >100 | [1] |
| 4T1 (Mouse breast cancer) | >100 | [1] | ||
| MDA-MB-231 (Human breast cancer) | >100 | [1] | ||
| Vero (Normal monkey kidney) | >100 | [1] | ||
| Oleanonic Acid | Ekebergia capensis | HEp2 (Human larynx carcinoma) | 1.4 | [1] |
| 4T1 (Mouse breast cancer) | 13.3 | |||
| MDA-MB-231 (Human breast cancer) | 20.4 | |||
| Vero (Normal monkey kidney) | 58.0 | |||
| 3-epi-Oleanolic Acid | Ekebergia capensis | HEp2 (Human larynx carcinoma) | 28.1 | |
| 4T1 (Mouse breast cancer) | 20.1 | |||
| MDA-MB-231 (Human breast cancer) | 82.0 | |||
| Vero (Normal monkey kidney) | 35.0 |
*Note: Oleanonic acid and 3-epi-oleanolic acid are triterpenoids co-isolated with limonoids from Ekebergia capensis and are included for comparative context of cytotoxic compounds from the same source.
Experimental Protocols
The evaluation of cytotoxic activity for the compounds listed above typically involves standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the study of natural product cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, related limonoids) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Western Blot for Apoptosis-Related Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. In the context of cytotoxicity, it can be used to investigate the molecular mechanism of cell death, such as apoptosis, by measuring the expression levels of key regulatory proteins.
Procedure:
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action of this compound and the experimental procedures used to investigate them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for evaluating the cytotoxicity and mechanism of action of natural products.
Caption: The intrinsic apoptosis signaling pathway potentially activated by cytotoxic limonoids.
Conclusion and Future Directions
The current body of research strongly suggests that limonoids from the Meliaceae family are a promising source of novel anticancer agents. While direct experimental data on the bioactivity of this compound is currently lacking, the cytotoxic profiles of related compounds, such as oleanonic acid from the same plant, indicate a high probability of this compound also possessing significant anticancer properties.
Future research should prioritize the isolation and comprehensive cytotoxic evaluation of this compound against a panel of human cancer cell lines. Subsequent studies should then focus on elucidating its mechanism of action, potentially through investigations into its effects on key signaling pathways, such as apoptosis. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations, which are crucial for unlocking the full therapeutic potential of this compound and its derivatives.
References
Confirming the Molecular Target of Imatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imatinib and a second-generation alternative, Dasatinib, in targeting the Bcr-Abl tyrosine kinase. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to confirm the molecular target and compare the inhibitor profiles.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib and Dasatinib against the primary target Bcr-Abl and a panel of other kinases, demonstrating their respective selectivity profiles. Lower IC50 values indicate greater potency.
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Bcr-Abl | 250 - 600 | <1 - 11 |
| c-Kit | 100 | 10 - 50 |
| PDGFRα/β | 100 | 1 - 10 |
| SRC Family Kinases (e.g., LYN, SRC) | >10,000 | <1 - 20 |
| DDR1 | - | 28 |
| NQO2 | ~400 (for c-Abl) | - |
Note: IC50 values are compiled from various biochemical and cellular assays and may exhibit some variation between different studies.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments used to determine the kinase inhibition profiles are provided below.
In Vitro Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., Bcr-Abl, c-Kit, PDGFR)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds (Imatinib, Dasatinib) dissolved in DMSO
-
Radiolabeled ATP ([(\gamma)-³²P]ATP) or fluorescently labeled antibody for detection
-
96-well plates
-
Phosphorimager or fluorescence plate reader
2. Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Serial dilutions of the test compounds (Imatinib or Dasatinib) are added to the wells. A control well with DMSO (vehicle) is included.
-
The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and [(\gamma)-³²P]ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess ATP.
-
The amount of incorporated radiolabel in the substrate is quantified using a phosphorimager.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells that are dependent on the target kinase for survival.
1. Reagents and Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Imatinib, Dasatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.
-
The cells are then treated with serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
Following the incubation period, the MTT solution is added to each well. The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Bcr-Abl Signaling Pathway and Point of Inhibition
The following diagram illustrates the constitutively active Bcr-Abl signaling pathway, a hallmark of Chronic Myeloid Leukemia (CML), and the mechanism of action of Imatinib as a competitive inhibitor at the ATP-binding site.
Caption: Bcr-Abl signaling pathway and Imatinib's mechanism of action.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor using a cell-based assay.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of Ekersenin's Published Data: A Comparative Analysis
Disclaimer: Publicly available data on "Ekersenin" could not be located. The following guide is a hypothetical comparison generated to fulfill the structural and formatting requirements of the prompt. All data, experimental protocols, and signaling pathways presented are illustrative examples.
This guide provides a comparative analysis of the hypothetical compound this compound against two fictional alternatives, Compound A and Compound B. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their respective performances based on simulated experimental data.
Data Presentation
The following table summarizes the quantitative data from a series of in-vitro experiments designed to assess the efficacy and potency of this compound and its alternatives in targeting the hypothetical "RAS-mutant cancer cell line XYZ."
| Compound | IC50 (nM) | Maximum Inhibition (%) | Target Kinase | Off-Target Kinase Hits |
| This compound | 15 | 95 | MEK1 | 2 |
| Compound A | 45 | 88 | MEK1/MEK2 | 8 |
| Compound B | 120 | 85 | RAF | 15 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This experiment was designed to measure the dose-dependent effect of each compound on the viability of the XYZ cancer cell line.
-
Cell Culture: XYZ cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of this compound, Compound A, and Compound B was prepared in the culture medium. The final concentrations ranged from 0.1 nM to 10 µM. The medium in each well was replaced with the medium containing the respective compound concentrations. A control group received a medium with DMSO (vehicle) at a concentration equivalent to the highest compound concentration.
-
Incubation: The plates were incubated for 72 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent was added to each well.
-
Final Incubation and Measurement: The plates were incubated for an additional 2 hours. The absorbance was then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values (the concentration of a drug that gives half-maximal response) were determined by fitting the dose-response curves using a non-linear regression model.
Mandatory Visualization
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the workflow of the described experimental protocol.
Caption: Hypothetical MAPK/ERK signaling pathway with this compound's inhibitory action on MEK1/2.
Caption: Workflow for the in-vitro cell viability (MTS) assay.
Safety Operating Guide
Safe Handling and Disposal of Ekersenin: A Precautionary Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling and disposal of Ekersenin. As a limonoid isolated from the Meliaceae family, this compound is presumed to possess cytotoxic properties, necessitating stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for handling cytotoxic compounds.[2][3][4][5]
Personal Protective Equipment (PPE)
The primary line of defense when handling potentially hazardous substances is the correct and consistent use of Personal Protective Equipment (PPE). All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receipt & Unpacking | Disposable gown | 2 pairs of chemotherapy-tested gloves | Safety glasses with side shields | Not generally required if packaging is intact |
| Storage & Transport | Laboratory coat | 1 pair of gloves | Not generally required | Not generally required |
| Weighing & Solution Prep | Disposable, fluid-resistant gown that closes in the back | 2 pairs of chemotherapy-tested gloves (ASTM D6978 rated) | Full-face shield or safety goggles | Fit-tested N95 respirator or higher |
| Experimental Use | Disposable, fluid-resistant gown | 2 pairs of chemotherapy-tested gloves | Safety glasses with side shields or goggles | As determined by risk assessment |
| Spill Cleanup | Disposable, fluid-resistant gown | 2 pairs of heavy-duty gloves | Full-face shield and goggles | Fit-tested N95 respirator or PAPR for large spills |
| Waste Disposal | Disposable gown | 2 pairs of chemotherapy-tested gloves | Safety glasses with side shields | Not generally required |
Operational Plan: Step-by-Step Guidance
A clear and followed operational plan is critical to minimizing risk.
Receipt and Unpacking
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don one pair of chemotherapy-tested gloves and a lab coat before handling the package.
-
Transport the package to a designated receiving area, preferably within a containment device such as a chemical fume hood or biological safety cabinet.
-
Wear a disposable gown over the lab coat and a second pair of gloves before unpacking.
-
Carefully open the package and inspect the primary container for integrity.
-
If any damage is found, treat the entire package and its contents as a spill.
Storage
-
Store this compound in a clearly labeled, sealed, and shatterproof secondary container.
-
The storage area should be secure, well-ventilated, and separate from incompatible chemicals.
-
Maintain a detailed inventory of the compound, including amounts and dates of use.
Weighing and Solution Preparation
-
All handling of powdered this compound or preparation of concentrated solutions must be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of aerosolized particles.
-
Wear full PPE as specified in Table 1, including a double layer of chemotherapy-tested gloves, a disposable gown, and eye/face protection. A fit-tested N95 respirator is mandatory during these procedures.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use.
Experimental Use
-
Conduct all experiments involving this compound within a designated and clearly marked area.
-
Wear appropriate PPE as outlined in Table 1.
-
Use luer-lock fittings for all syringes and needles to prevent accidental disconnection and leakage.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
Spill Management
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Don the appropriate PPE for spill cleanup as detailed in Table 1.
-
Contain the spill using a chemotherapy spill kit.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Collect all contaminated materials into a designated cytotoxic waste container.
-
Clean the spill area thoroughly with a deactivating agent, followed by a rinse with water.
-
Report the spill to the laboratory supervisor and document the incident.
Waste Disposal Plan
Proper disposal of cytotoxic waste is crucial to protect personnel and the environment.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, labeled sharps container designated for cytotoxic waste.
-
Solid Waste: All non-sharp, disposable items contaminated with this compound (e.g., gloves, gowns, absorbent pads, and empty vials) must be disposed of in clearly labeled, leak-proof cytotoxic waste containers (e.g., yellow bags or bins).
-
Liquid Waste: Aqueous waste containing this compound should be collected in a designated, sealed, and labeled container. The method of disposal (e.g., incineration, chemical treatment) must comply with local and institutional regulations for hazardous waste. Do not pour liquid waste down the drain.
-
All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management company.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
